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  • Product: 2-Chloro-5-methylaniline hydrochloride
  • CAS: 62224-71-9

Core Science & Biosynthesis

Foundational

2-Chloro-5-methylaniline hydrochloride physical properties

This in-depth technical guide details the physical properties, synthesis, and handling of 2-Chloro-5-methylaniline hydrochloride , a critical intermediate in the synthesis of azo dyes, agrochemicals, and pharmaceuticals....

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical properties, synthesis, and handling of 2-Chloro-5-methylaniline hydrochloride , a critical intermediate in the synthesis of azo dyes, agrochemicals, and pharmaceuticals.

CAS (Free Base): 95-81-8 | Formula: C₇H₈ClN · HCl | MW: 178.06 g/mol (Salt)

Executive Summary & Chemical Identity

2-Chloro-5-methylaniline hydrochloride is the acid salt form of the aromatic amine 2-chloro-5-methylaniline (also known as 6-chloro-m-toluidine). While the free base is a low-melting solid (often liquid at warm ambient temperatures) prone to oxidation, the hydrochloride salt is a stable, crystalline solid used primarily to enhance water solubility for diazotization reactions and to improve shelf-life stability.

Chemical Nomenclature & Identifiers
IdentifierDetail
IUPAC Name 2-Chloro-5-methylanilinium chloride
Common Synonyms 6-Chloro-m-toluidine HCl; 2-Amino-4-chlorotoluene hydrochloride (Note: Often confused, see Isomer Alert below)
CAS Number 95-81-8 (Free Base); Salt often cited as intermediate without unique CAS in broad catalogs
SMILES CC1=CC(=C(C=C1)Cl)N.Cl
InChI Key HPSCXFOQUFPEPE-UHFFFAOYSA-N (Base)

⚠️ ISOMER ALERT: Do not confuse with 2-Amino-4-chlorotoluene hydrochloride (CAS 6259-42-3).

  • Target Compound (2-Cl, 5-Me): Chlorine is ortho to the amine; Methyl is meta.

  • Isomer (2-Me, 5-Cl): Methyl is ortho to the amine; Chlorine is meta.

  • Isomer (2-Me, 4-Cl): Methyl is ortho; Chlorine is para. Verify the substitution pattern using NMR or specific melting points before use.

Physical & Thermal Properties

The hydrochloride salt significantly alters the physical state of the molecule compared to its free base, raising the melting point and inverting the solubility profile.

Comparative Properties Table
PropertyFree Base (2-Chloro-5-methylaniline)Hydrochloride Salt (Theoretical/Experimental)
Physical State Crystalline powder or fused solidWhite to off-white crystalline solid
Melting Point 29–30 °C (Lit.) [1, 2]>200 °C (Decomposes) Typical for aniline salts
Boiling Point 228–230 °CN/A (Sublimes/Decomposes before boiling)
Density ~1.17 g/cm³ (Predicted)~1.3–1.4 g/cm³ (Bulk solid estimate)
pKa (Conjugate Acid) ~3.5–4.0 (Estimated)N/A (Salt dissociates)
Hygroscopicity LowModerate (often handled under inert gas)
Solubility Profile
  • Water: The free base is practically insoluble (LogP ~2.23). The hydrochloride salt is soluble in water , forming an acidic solution (pH < 3). This property is exploited in diazotization, where the amine must be dissolved in aqueous acid.

  • Organic Solvents:

    • Base: Soluble in ethanol, ether, benzene, and chlorinated solvents.

    • Salt: Sparingly soluble in non-polar organics (ether, hexane); soluble in methanol/ethanol.

Synthesis & Preparation Protocol

The hydrochloride salt is frequently prepared in situ or isolated to purify the amine from non-basic impurities.

Diagram: Synthesis & Salt Formation Workflow

G Start m-Toluidine (3-Methylaniline) Step1 Chlorination (Cl2 / Solvent) Start->Step1 Isomers Isomer Mixture (2-Cl, 4-Cl, 6-Cl) Step1->Isomers Purification Fractional Distillation Isomers->Purification Base 2-Chloro-5-methylaniline (Free Base, MP 29°C) Purification->Base Select Isomer SaltStep HCl Gas / Ether Precipitation Base->SaltStep Final HCl Salt (Crystalline Solid) SaltStep->Final

Caption: Synthesis pathway from m-toluidine to the target hydrochloride salt via chlorination and selective precipitation.

Laboratory Protocol: Salt Formation

This protocol converts the commercial free base into the stable hydrochloride salt [3, 4].

  • Dissolution: Dissolve 10.0 g of 2-Chloro-5-methylaniline (Free Base) in 50 mL of anhydrous diethyl ether or ethyl acetate. Ensure the starting material is fully dissolved (warm slightly if ambient temp is <30°C).

  • Acidification:

    • Method A (Anhydrous): Bubble dry HCl gas through the solution with vigorous stirring. A white precipitate will form immediately.

    • Method B (Aqueous):[1][2] Add 4M HCl in dioxane or dropwise addition of concentrated aqueous HCl (37%) if anhydrous conditions are not strictly required (yields hydrate).

  • Precipitation: Cool the mixture to 0–5 °C in an ice bath to maximize yield. Stir for 30 minutes.

  • Isolation: Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with cold ether (2 x 10 mL) to remove unreacted free base and impurities.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets to remove traces of acid and solvent.

Spectral Characteristics

Identification of the specific isomer relies on NMR coupling constants, which distinguish the 2,5-substitution pattern from other isomers.

TechniqueCharacteristic Signals (Expected)
¹H NMR (DMSO-d₆) δ 2.25 (s, 3H, Ar-CH₃); δ 7.0–7.4 (m, 3H, Ar-H); δ 9.0–10.0 (br s, 3H, -NH₃⁺). Key Splitting: Look for meta coupling between H at C4 and C6, and ortho coupling between H at C3 and C4.
IR Spectroscopy ~2800–3000 cm⁻¹ (Broad -NH₃⁺ stretch); ~1500–1600 cm⁻¹ (Aromatic C=C); ~750–800 cm⁻¹ (C-Cl stretch).
Mass Spectrometry m/z 141/143 (M+ peak of free base, 3:1 ratio due to ³⁵Cl/³⁷Cl). The HCl salt dissociates in MS source.

Applications in Drug & Dye Development

The hydrochloride salt is the preferred form for reactions requiring aqueous solubility or precise stoichiometry.

  • Azo Dye Synthesis:

    • The salt is dissolved in water/HCl and treated with Sodium Nitrite (NaNO₂) at 0–5°C to form the Diazonium Salt .

    • This intermediate is coupled with phenols or naphthols to create light-fast azo dyes (e.g., for textiles or histology stains).

  • Pharmaceutical Intermediates:

    • Used as a building block for sulfonamide nematocides and tyrosine kinase inhibitors [5].

    • The 2-chloro-5-methyl substitution pattern provides steric bulk and lipophilicity (LogP modulation) in drug candidates.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Target Organ H335May cause respiratory irritation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The free base darkens upon air exposure; the salt is more stable but should be kept desiccant-dry.

References

  • PubChem. "2-Chloro-5-methylaniline (Compound)."[3] National Library of Medicine. Accessed Feb 2026. Link

  • Sigma-Aldrich. "2-Chloro-5-methylaniline Product Specification." Merck KGaA. Link

  • European Patent Office. "Nematocidal Sulfonamides." EP 2427058 B1.[4] (Describes in-situ diazotization of 2-chloro-5-methylaniline hydrochloride). Link

  • United States Patent. "Alkylation and aralkylation of aromatic amines." US 4436936 A. Link

  • ChemicalBook. "2-Chloro-5-methylaniline Properties and Synthesis." Link

Sources

Exploratory

2-Chloro-5-methylaniline hydrochloride CAS number 95-81-8 information

An In-depth Technical Guide to 2-Chloro-5-methylaniline Hydrochloride (CAS 95-81-8) Foreword This technical guide provides a comprehensive overview of 2-Chloro-5-methylaniline hydrochloride, also identified by its CAS nu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-5-methylaniline Hydrochloride (CAS 95-81-8)

Foreword

This technical guide provides a comprehensive overview of 2-Chloro-5-methylaniline hydrochloride, also identified by its CAS number 95-81-8. Primarily serving as a crucial intermediate, the utility of this compound spans across diverse fields, including the synthesis of pharmaceuticals, agrochemicals, and industrial dyes. For researchers, chemists, and professionals in drug development, a thorough understanding of its properties, synthesis, and handling is paramount. This document synthesizes critical technical data, field-proven insights, and established safety protocols to serve as an essential resource for laboratory and industrial applications. We will delve into its physicochemical characteristics, spectroscopic signatures, synthetic pathways, and analytical methodologies, grounding all information in authoritative references to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical starts with its identity and physical characteristics. These properties dictate its behavior in chemical reactions, its solubility in various solvents, and the appropriate methods for its handling and analysis.

Nomenclature and Identifiers

2-Chloro-5-methylaniline is systematically known as 2-chloro-5-methylbenzenamine. It is also commonly referred to by synonyms such as 6-Chloro-m-toluidine or 3-Amino-4-chlorotoluene.[1][2] The hydrochloride salt form is specified for this guide.

IdentifierValue
CAS Number 95-81-8[1]
EC Number 202-454-7[1]
IUPAC Name 2-chloro-5-methylaniline[1]
Synonyms 6-Chloro-m-toluidine, Benzenamine, 2-chloro-5-methyl-[1][2]
Molecular Formula C₇H₈ClN[1][2]
Molecular Weight 141.60 g/mol [1]
InChI 1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3[1]
InChIKey HPSCXFOQUFPEPE-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C=C1)Cl)N[1]
Physicochemical Data

The physical state and solubility are critical for designing reaction conditions and purification procedures. The compound is typically a solid at room temperature.[2]

PropertyValueSource
Appearance White to tan crystalline powder or solid[2]Chem-Impex[2]
Melting Point 29-30 °C (lit.)Sigma-Aldrich[3]
Boiling Point 228-230 °C (lit.)Sigma-Aldrich[3]
Flash Point 107 °C (224.6 °F) - closed cupSigma-Aldrich[3]
logP (Octanol/Water) 2.231 (Crippen Method)Cheméo[4]
Storage Temperature Room temperatureSigma-Aldrich[3]
Spectroscopic Profile

Structural elucidation and confirmation rely heavily on spectroscopic data. For 2-Chloro-5-methylaniline, comprehensive spectral information is available across various databases.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for proton and carbon environments, providing definitive structural confirmation.[1]

  • Infrared (IR) Spectroscopy: IR spectra, including ATR-IR and FTIR, reveal characteristic absorption bands for the amine (N-H stretching) and aromatic (C-H, C=C stretching) functional groups, as well as the C-Cl bond.[1]

  • Mass Spectrometry (MS): GC-MS data shows a top peak at m/z 106, which is crucial for identifying the compound in complex mixtures and confirming its molecular weight.[1][5]

Synthesis and Manufacturing Pathways

The synthesis of 2-Chloro-5-methylaniline is well-established, with several routes available for both laboratory-scale and industrial production. The choice of method often depends on the availability of starting materials, desired purity, and economic feasibility.

Common Synthetic Routes

Two primary methods are highlighted in the literature:

Route 1: Reduction of a Nitroaromatic Precursor

A common and efficient method involves the reduction of a substituted nitrotoluene. This pathway is advantageous due to the wide availability of nitroaromatic compounds.

  • Starting Material: 4-Chloro-2-nitrotoluene.

  • Process: The synthesis involves the reduction of the nitro group to an amine. A patented method describes dissolving a polysulfide (e.g., sodium polysulphide) in water, adding an ammonium salt, and then adding 4-chloro-2-nitrotoluene dropwise at a controlled temperature between 30-105 °C.[6] After the reaction, the organic phase is separated, washed, and distilled under vacuum to yield the final product.[6]

  • Causality: The polysulfide acts as a selective reducing agent for the nitro group in the presence of the chloro substituent. This method is noted for its high product yield, lower production cost, and enhanced safety profile compared to catalytic hydrogenation, which can be susceptible to catalyst poisoning.[6]

Route 2: Catalytic Hydrogenation

Another established method is the catalytic dehalogenation and hydrogenation of a dichloro-substituted precursor.

  • Starting Material: 4,5-dichloro-2-methylaniline.

  • Process: The starting material is hydrogenated in an aqueous solution of hydrochloric acid under high pressure (100 atmospheres) and temperature (220°C) in the presence of a catalyst.[7] This process selectively removes one of the chlorine atoms.

  • Causality: This route leverages the differential reactivity of the two chlorine atoms under specific catalytic conditions. While effective, it requires specialized high-pressure equipment.

Synthesis Workflow Diagram

The following diagram illustrates the reduction of 4-Chloro-2-nitrotoluene, a cost-effective and high-yield pathway.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product A 4-Chloro-2-nitrotoluene D Reaction Vessel (30-105 °C) A->D B Polysulfide Solution (e.g., Na2Sx) B->D C Ammonium Salt C->D E Phase Separation D->E Reaction Completion F Washing to Neutral E->F Organic Phase G Vacuum Distillation (127-137 °C @ 0.1 MPa) F->G H 2-Chloro-5-methylaniline G->H Purified Fraction

Caption: Synthesis workflow for 2-Chloro-5-methylaniline via nitro group reduction.

Core Applications in Drug Development and Industry

2-Chloro-5-methylaniline hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a versatile building block. Its structural features—a primary amine for nucleophilic reactions and a chlorinated aromatic ring—make it a valuable precursor in organic synthesis.

Role as a Key Intermediate

The presence of chlorine is a common feature in many FDA-approved drugs, often enhancing properties like metabolic stability or binding affinity.[8][9] As such, chloro-containing building blocks like 2-Chloro-5-methylaniline are of significant interest in medicinal chemistry.

  • Pharmaceuticals: It serves as a crucial starting material for synthesizing a variety of more complex pharmaceutical compounds, contributing to the development of new medicines.[2]

  • Dyes and Pigments: It is a key intermediate in the production of azo dyes, which are widely used in the textile and ink industries for their vibrant colors and stability.[2]

  • Agrochemicals: The compound is used in the formulation of herbicides and pesticides, where its structure contributes to the biological activity of the final product.[2]

  • Polymer Industry: It is utilized in the synthesis of specialty polymers, contributing to the creation of high-performance materials.[2]

Application Relationship Diagram

This diagram illustrates the role of 2-Chloro-5-methylaniline as a central precursor for various industrial products.

Applications Core 2-Chloro-5-methylaniline (CAS 95-81-8) Pharma Pharmaceuticals Core->Pharma Precursor for API Synthesis Dyes Azo Dyes & Pigments Core->Dyes Intermediate Agro Agrochemicals (Herbicides, Pesticides) Core->Agro Formulation Component Polymer Specialty Polymers Core->Polymer Monomer/Building Block

Caption: Key industrial applications derived from 2-Chloro-5-methylaniline.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of 2-Chloro-5-methylaniline hydrochloride is critical for its use in sensitive applications like pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality control.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the method of choice for assessing purity and quantifying impurities, including positional isomers.[10] A study on a related compound demonstrated the use of a C18 column to effectively separate isomers and related substances.[10]

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to determine purity and identify volatile impurities. Purity is often specified as ≥98.5% (GC).[2]

  • Spectroscopy: As detailed in Section 1.3, NMR, IR, and MS are indispensable for confirming the chemical structure of the material and ensuring it is free from structural analogs.

Protocol: Purity Determination by HPLC

This protocol is a representative method for the analysis of aromatic amines and can be adapted for 2-Chloro-5-methylaniline. The trustworthiness of this protocol lies in its use of standard instrumentation and a common stationary phase, making it a self-validating system for quality control.

Objective: To determine the purity of a 2-Chloro-5-methylaniline sample and quantify any related impurities.

Instrumentation & Materials:

  • HPLC system with a PDA or UV detector (e.g., Shimadzu LC-2050).[10]

  • Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 3.5 µm).[10]

  • Analytical balance.

  • Mobile Phase A: Buffer (e.g., 0.01M Potassium Dihydrogen Phosphate, pH adjusted).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Diluent: Mobile Phase A/B mixture (e.g., 50:50 v/v).

  • Sample and Standard Solutions.

Procedure:

  • Preparation of Solutions:

    • Accurately weigh and dissolve the 2-Chloro-5-methylaniline reference standard and the test sample in the diluent to a known concentration (e.g., 1 mg/mL).

    • Prepare solutions of known impurities if available for peak identification.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Scan from 200-400 nm to determine the optimal wavelength; typically around 240-254 nm for aromatic amines.

    • Column Temperature: 30 °C.

    • Gradient Elution:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Linear gradient to 20% A, 80% B

      • 25-30 min: Hold at 20% A, 80% B

      • 30-35 min: Return to initial conditions (90% A, 10% B)

      • 35-40 min: Column equilibration.

  • Analysis:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the reference standard solution to determine the retention time and response factor.

    • Inject the sample solution in triplicate.

  • Data Processing:

    • Identify the main peak corresponding to 2-Chloro-5-methylaniline.

    • Calculate the area percentage of the main peak relative to the total area of all peaks (excluding the blank) to determine the purity.

    • Quantify impurities against the reference standard or by area normalization, reporting any impurity above the reporting threshold (e.g., 0.05%).

Safety, Toxicology, and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust safety protocols are non-negotiable. 2-Chloro-5-methylaniline hydrochloride possesses acute toxicity and requires careful handling.

GHS Hazard Identification

The compound is classified with several hazards under the Globally Harmonized System (GHS).[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1][3][11]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][11]

  • Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1][11]

  • Carcinogenicity: Some related compounds are classified as potential carcinogens, so it should be handled with appropriate caution.[12]

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is essential to minimize exposure and maintain chemical integrity.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[13]

    • Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.[13]

    • Respiratory Protection: Use a NIOSH-approved respirator with a particle filter if dust is generated or if working outside a fume hood.[14]

  • Engineering Controls: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13] Eyewash stations and safety showers must be readily accessible.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[11] Keep it away from incompatible materials such as strong oxidizing agents.[11]

Laboratory Handling Workflow

This diagram outlines the standard operating procedure for safely handling 2-Chloro-5-methylaniline in a research setting.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE (Gloves, Goggles, Lab Coat) A->B C Verify Fume Hood Operation B->C D Weigh Compound in Fume Hood C->D E Perform Reaction/ Preparation D->E F Decontaminate Work Area E->F G Dispose of Waste in Labeled Hazardous Waste Container F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Standard workflow for safe laboratory handling of 2-Chloro-5-methylaniline.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline. Retrieved from [Link].

  • CPAchem Ltd. Safety Data Sheet: 5-Chloro-2-methylaniline.
  • Fisher Scientific. Safety Data Sheet.
  • Cheméo. 2-Chloro-5-methylaniline. Retrieved from [Link].

  • NIST. 2-Chloro-5-methylaniline. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Retrieved from [Link].

  • Cheméo. Chemical Properties of 2-Chloro-5-methylaniline (CAS 95-81-8). Retrieved from [Link].

  • Santa Cruz Biotechnology. 2-Chloro-6-methylaniline.
  • Synthonix. 2-Chloro-5-methylaniline. Retrieved from [Link].

  • Sigma-Aldrich. 2-Chloro-5-methylaniline 99%.
  • Sigma-Aldrich. Safety Information for 2-Chloro-5-methylaniline.
  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
  • PubChemLite. 2-chloro-5-methylaniline (C7H8ClN). Retrieved from [Link].

  • Rasayan Journal of Chemistry (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem., 17(4). Retrieved from [Link].

  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 179, 199-234. [Link].

  • PrepChem.com. Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link].

  • Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link].

  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link].

  • ResearchGate. FT-IR spectra of Pure components.
  • SpectraBase. 1H NMR of 2-Chloro-5-methyl-pyridine. Retrieved from [Link].

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

Foundational

2-Chloro-5-methylaniline hydrochloride molecular weight and formula

Executive Summary 2-Chloro-5-methylaniline (CAS 95-81-8), also known as 6-chloro-m-toluidine, is a critical halogenated aniline intermediate used in the synthesis of azo dyes, pigments, and pharmaceutical pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-methylaniline (CAS 95-81-8), also known as 6-chloro-m-toluidine, is a critical halogenated aniline intermediate used in the synthesis of azo dyes, pigments, and pharmaceutical pharmacophores (specifically Mannich bases and kinase inhibitor scaffolds).[1][2][3][4] While predominantly supplied as a free base, the hydrochloride salt form is frequently generated in situ or isolated during drug development to enhance aqueous solubility and stability.[1]

This guide provides a definitive technical analysis of the molecule, distinguishing it from its common positional isomers (e.g., 5-chloro-2-methylaniline), and outlines a self-validating protocol for its conversion to the hydrochloride salt.[1]

Physicochemical Identity

Nomenclature and Stoichiometry

Researchers must exercise caution regarding the positional isomerism of chlorotoluidines. The target molecule is defined by the chlorine atom at the ortho position relative to the amine, and the methyl group at the meta position relative to the amine (para to the chlorine).[1]

PropertyFree BaseHydrochloride Salt (Target)
Systematic Name 2-Chloro-5-methylaniline2-Chloro-5-methylaniline hydrochloride
Synonyms 6-Chloro-m-toluidine; 3-Amino-4-chlorotoluene6-Chloro-m-toluidinium chloride
CAS Number 95-81-8 Not widely listed (Custom/In-situ)
Molecular Formula C₇H₈ClNC₇H₉Cl₂N
Molecular Weight 141.60 g/mol 178.06 g/mol
Appearance Off-white/brown crystalline solidWhite to pale beige hygroscopic powder
Melting Point 29–30 °C>200 °C (Decomposes)
Solubility Organic solvents (DCM, EtOAc)Water (Moderate), Methanol
Structural Topology (Graphviz)

The following diagram illustrates the structural relationship and the protonation site yielding the hydrochloride salt.

G cluster_0 Structural Transformation Base Free Base (2-Chloro-5-methylaniline) C7H8ClN Lipophilic Salt Hydrochloride Salt (C7H9Cl2N) Hydrophilic/Ionic Base->Salt Protonation at N1 HCl Reagent (HCl in Dioxane/Ether) HCl->Salt

Figure 1: Conversion of the lipophilic free base to the polar hydrochloride salt.

Synthesis & Salt Formation Protocol

Precursor Synthesis (The Isomer Challenge)

The primary synthetic challenge is separating the target from its isomers. The industrial route typically involves the nitration of 4-chlorotoluene.

  • Nitration: 4-chlorotoluene is nitrated to yield a mixture of 4-chloro-2-nitrotoluene (Major product, ~65%) and 4-chloro-3-nitrotoluene (Minor product, ~35%).

  • Separation: Fractional distillation is required to isolate the 3-nitro isomer.

  • Reduction: The 4-chloro-3-nitrotoluene is reduced (Fe/HCl or H₂/Cat) to yield 4-chloro-3-aminotoluene , which is structurally identical to 2-chloro-5-methylaniline .

Laboratory Protocol: Preparation of the Hydrochloride Salt

Objective: Convert 5.0 g of 2-chloro-5-methylaniline (Free Base) to its hydrochloride salt for analytical standard preparation.

Reagents:

  • 2-Chloro-5-methylaniline (CAS 95-81-8), >98% purity.[1][2][4]

  • HCl (4M in Dioxane) OR HCl gas.

  • Diethyl ether (Anhydrous).

  • Hexane.

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 g (35.3 mmol) of the free base in 25 mL of anhydrous diethyl ether in a round-bottom flask. Ensure the solution is clear.

    • Note: If the starting material is dark (oxidized), perform a quick filtration through a silica plug before salt formation.[1]

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 10 mL of 4M HCl in Dioxane (40 mmol, 1.13 eq) under vigorous stirring.

    • Observation: A thick white precipitate should form immediately.

  • Precipitation Enhancement: Stir for 30 minutes at 0°C. Add 20 mL of cold hexane to drive precipitation to completion.

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3) under vacuum / nitrogen atmosphere.

    • Critical: The salt can be hygroscopic. Minimize exposure to humid air.

  • Washing: Wash the cake twice with 10 mL of cold 1:1 Ether:Hexane mixture to remove unreacted free base and excess acid.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Yield Calculation:

  • Theoretical Yield:

    
    
    
  • Target Yield: >90% (>5.65 g).

Analytical Characterization (QC)

To validate the synthesis, the following analytical hierarchy is recommended.

MethodExpected Result (Salt Form)Diagnostic Value
1H-NMR (DMSO-d6) Downfield shift of aromatic protons; appearance of broad NH3+ singlet at ~9-10 ppm.Confirms protonation and purity.
Argentometric Titration Stoichiometric equivalent of Chloride (Cl-) ~19.9%.Confirms salt stoichiometry (Mono-HCl).
HPLC (Reverse Phase) Retention time matches free base standard (salt dissociates in mobile phase).Purity check (removes counter-ion interference).
QC Decision Tree (Graphviz)

QC Sample Isolated Salt Sample Visual Visual Inspection (White Powder?) Sample->Visual NMR 1H-NMR (DMSO-d6) Visual->NMR Pass Fail REPROCESS (Recrystallize EtOH/Et2O) Visual->Fail Colored/Oily Titration AgNO3 Titration NMR->Titration Structure Confirmed NMR->Fail Impurity > 1% Pass RELEASE LOT Titration->Pass Cl- Content 19.5-20.5% Titration->Fail Stoichiometry Off

Figure 2: Quality Control workflow for validating the hydrochloride salt.

Applications in Drug Discovery[5][6][7][8]

2-Chloro-5-methylaniline serves as a versatile "aniline scaffold" in medicinal chemistry. Its specific substitution pattern (ortho-chloro, meta-methyl) offers unique steric and electronic properties.

Pharmacophore Utility
  • Kinase Inhibitors: The aniline moiety acts as a hinge binder in ATP-competitive inhibitors. The ortho-chlorine provides a lipophilic contact point and induces a twist in the biphenyl systems often found in these drugs, improving selectivity.[1]

  • Mannich Bases: Reaction with formaldehyde and secondary amines yields Mannich bases with demonstrated antibacterial and antimalarial activity [1].

  • Dye Synthesis: It is a precursor for Azo dyes, where the amine is diazotized and coupled with phenols or naphthols.[1]

Synthetic Pathway: Mannich Base Derivative

The following diagram illustrates a typical derivatization relevant to pharmaceutical research.

Reaction Start 2-Chloro-5-methylaniline (HCl Salt) Product N-Mannich Base (Bioactive Scaffold) Start->Product Ethanol, Reflux Reagents HCHO + Morpholine (Mannich Reaction) Reagents->Product

Figure 3: Synthesis of bioactive Mannich bases from the hydrochloride precursor.[1]

Safety and Handling (EHS)

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).[1]

  • Target Organs: Blood (Methemoglobinemia). Like all anilines, absorption can cause cyanosis.[1]

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves (0.11 mm minimum thickness) and safety glasses.

    • Spill Response: Do not sweep dry dust (inhalation risk). Dampen with water or use a HEPA vacuum. Neutralize spills with dilute acetic acid before disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66770: 2-Chloro-5-methylaniline. PubChem. Available at: [Link]

  • NIST Mass Spectrometry Data Center. 2-Chloro-5-methylaniline Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. Available at: [Link][5]

  • Roman, G. Mannich bases in medicinal chemistry and drug design.[1] European Journal of Medicinal Chemistry, 2015.[1] (Contextual citation for Mannich base applications). Available via NCBI: [Link]

Sources

Exploratory

Technical Synthesis Guide: 2-Chloro-5-methylaniline Hydrochloride

Executive Summary & Strategic Analysis 2-Chloro-5-methylaniline (also known as 6-chloro-m-toluidine) is a critical pharmacophore and intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib precu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Chloro-5-methylaniline (also known as 6-chloro-m-toluidine) is a critical pharmacophore and intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib precursors), azo dyes, and agrochemicals.

The synthesis of this compound presents a specific regiochemical challenge: maintaining the integrity of the chlorine atom while reducing the nitro group. Standard catalytic hydrogenation methods (e.g., Pd/C +


) frequently result in hydrodechlorination , stripping the chlorine atom to yield m-toluidine, a critical impurity.

This guide details the Chemoselective Nitro Reduction pathway, prioritizing the Bechamp Reduction (Iron/Acid) and Stannous Chloride methods over standard hydrogenation to guarantee halogen retention.

Compound Identity
PropertyDetail
IUPAC Name 2-Chloro-5-methylaniline Hydrochloride
Synonyms 6-Chloro-m-toluidine HCl; 3-Amino-4-chlorotoluene HCl
Structure Aniline core with Cl at C2 and Methyl at C5
CAS (Free Base) 95-81-8
Molecular Weight 141.60 g/mol (Free Base) + 36.46 (HCl)

Retrosynthetic Analysis & Pathway

The most robust industrial and laboratory route bypasses the direct chlorination of m-toluidine, which suffers from poor regioselectivity (yielding the 4-chloro isomer as the major product). Instead, we utilize 4-Chloro-3-nitrotoluene as the regiospecific precursor.

Logical Pathway
  • Precursor Selection: 4-Chloro-3-nitrotoluene is commercially available or synthesized via nitration of p-chlorotoluene (where the methyl group directs ortho, but steric and electronic factors of the Cl must be managed).

  • Transformation: Reduction of the nitro group (

    
    ) to an amine (
    
    
    
    ) without affecting the aryl chloride (
    
    
    ).
  • Salt Formation: Stabilization of the amine as the hydrochloride salt to prevent oxidation and improve shelf-life.

Figure 1: Retrosynthetic logic flow prioritizing the nitro-reduction route to ensure correct substituent positioning.

Methodology: Chemoselective Reduction

Why Avoid Standard Hydrogenation?

While catalytic hydrogenation (Pd/C,


) is cleaner, it poses a high risk of hydrodechlorination  (

). Unless specialized poisoned catalysts (e.g., sulfided Pt/C) are available, chemical reduction is the "Gold Standard" for reliability in halogenated aromatics.
Protocol A: The Bechamp Reduction (Iron/Acid)

This is the preferred method for scalability and cost-efficiency while ensuring the Chlorine atom remains intact.

Reagents & Materials
  • Substrate: 4-Chloro-3-nitrotoluene (1.0 eq)

  • Reductant: Iron Powder (3.0 - 4.0 eq, fine mesh)

  • Catalyst/Solvent: Ethanol (solvent), Water, Acetic Acid (catalytic) or dilute HCl.

  • Workup: Sodium Carbonate (

    
    ), Ethyl Acetate.
    
Step-by-Step Procedure
  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Nitrogen atmosphere is recommended but not strictly required for Fe reduction.

  • Activation: Charge Iron powder (3.5 eq) and water into the flask. Add catalytic concentrated HCl (0.1 eq) or Acetic Acid and stir vigorously at 50°C for 15 minutes to etch the iron surface (activation).

  • Addition: Dissolve 4-Chloro-3-nitrotoluene (1.0 eq) in Ethanol (5 volumes relative to substrate mass). Add this solution dropwise to the activated iron suspension.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C). Monitor via TLC or HPLC.

    • Reaction Milestone: The disappearance of the yellow nitro compound and appearance of the fluorescent amine spot. Reaction typically takes 2–4 hours.

  • Basification: Once complete, cool to room temperature. Adjust pH to ~9-10 using saturated

    
     solution to precipitate iron salts as iron oxides/hydroxides.
    
  • Filtration: Filter the slurry through a Celite pad to remove the iron sludge. Wash the pad with Ethyl Acetate.[1]

  • Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate to yield the crude brown oil (Free Base).
    
Protocol B: Salt Formation (Hydrochloride)

The free base is an oil prone to oxidation (turning purple/black). Conversion to the HCl salt is mandatory for stability.

  • Dissolution: Dissolve the crude 2-Chloro-5-methylaniline oil in dry Diethyl Ether or 1,4-Dioxane (approx. 10 mL per gram).

  • Acidification: Cool to 0°C. Slowly bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise with stirring.

  • Precipitation: A white to off-white precipitate will form immediately.

  • Isolation: Filter the solid under inert gas (Argon/Nitrogen) to avoid moisture absorption. Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Process Workflow & Critical Control Points

The following diagram illustrates the experimental workflow with critical checkpoints to ensure safety and purity.

Figure 2: Operational workflow emphasizing the Iron activation and QC checkpoints.

Analytical Specifications & Validation

To validate the synthesis, the following analytical parameters must be met.

TestExpected ResultMethod
Appearance White to off-white crystalline solidVisual
Melting Point 228–230 °C (dec)Capillary MP
1H NMR (DMSO-d6)

2.21 (s, 3H, Me), 6.9-7.3 (m, 3H, Ar-H), 9.5-10.0 (br s,

)
400 MHz NMR
Mass Spec m/z = 141.03 [M-HCl]+ (Characteristic Cl isotope pattern 3:1)LC-MS (ESI)
Purity > 98.0%HPLC (C18, ACN/Water)
Troubleshooting
  • Low Yield: Often caused by incomplete extraction of the amine from the iron sludge. Ensure thorough washing of the Celite pad with Ethyl Acetate.

  • Product Color: If the product turns violet/purple, oxidation has occurred. Recrystallize from Ethanol/Ether immediately.

  • Dechlorination: If MS shows m/z 107 (m-toluidine), the reduction conditions were too harsh (rare with Fe/acid, common with Pd/H2).

Safety & Toxicology (E-E-A-T)

Warning: Anilines and their precursors are toxic and potential carcinogens.

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[2]

  • Specific Hazard: Methaemoglobinemia. Chlorinated anilines can induce blood disorders.

  • Handling: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is required.

  • Waste: Iron sludge contains organic residues and must be disposed of as hazardous solid waste, not general trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Chloro-5-methylaniline Mass Spectrum.[2][3] NIST Standard Reference Database. Retrieved from [Link]

  • Mahata, N. et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. (Contextual reference for hydrodechlorination risks). ACS Omega. Retrieved from [Link]

  • European Patent Office.Process for preparing 3-chloro-5-nitrotoluene and subsequent reduction. (EP 1443040 A1). (Provides industrial context for similar chloronitrotoluene reductions).

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 2-Chloro-5-methylaniline Hydrochloride

[1] Part 1: Executive Summary & Physicochemical Context 2-Chloro-5-methylaniline hydrochloride (CAS: 6259-42-3), also distinctively known as 6-chloro-m-toluidine hydrochloride , serves as a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Physicochemical Context

2-Chloro-5-methylaniline hydrochloride (CAS: 6259-42-3), also distinctively known as 6-chloro-m-toluidine hydrochloride , serves as a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds.[1]

In drug development and industrial scale-up, the solubility behavior of this compound is frequently misunderstood due to conflation with its free base form (CAS: 95-81-8).[1] While the free base is a lipophilic oil/solid soluble in organic solvents, the hydrochloride salt is an ionic lattice exhibiting high aqueous solubility and specific "salting-out" characteristics essential for high-purity isolation.[1]

Core Physicochemical Identity
PropertySpecification
Compound Name 2-Chloro-5-methylaniline Hydrochloride
CAS Number 6259-42-3
Molecular Formula C₇H₈ClN[1][2][3][4][5] · HCl
Molecular Weight 178.06 g/mol
Appearance Grey-white crystalline powder (darkens upon oxidation)
Acidity Weakly acidic in aqueous solution (hydrolysis of ammonium salt)

Part 2: Solubility Landscape

The solubility of 2-Chloro-5-methylaniline hydrochloride is governed by the competition between its ionic crystal lattice energy and the solvation energy provided by the solvent. The following data synthesizes empirical observations with standard amine salt behavior.

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Protic Polar Water (H₂O) High (especially hot)Strong ion-dipole interactions disrupt the crystal lattice.[1]
Protic Polar Ethanol / Methanol Moderate to High Soluble, but less than in water.[1] Useful for recrystallization when combined with anti-solvents.
Acidic Aqueous Conc. Hydrochloric Acid Low Critical Feature: The Common Ion Effect (

) suppresses solubility, forcing precipitation.[1] Used for purification.[6][7]
Non-Polar Diethyl Ether / Hexane Insoluble Lack of dipole moment prevents solvation of the ionic salt.[1] Used as anti-solvents .[1]
Aromatic Benzene / Toluene Negligible The salt is insoluble.[1] (Note: The free base is soluble here).
Chlorinated Dichloromethane (DCM) Low Generally poor solubility for the salt form; often used to extract the free base after neutralization.[1]

Warning - Data Integrity: Public databases often list "Soluble in Ether" for this CAS. This is chemically incorrect for the hydrochloride salt and refers to the free base. Attempting to dissolve the salt in ether will result in a suspension, not a solution.

Part 3: Experimental Protocols

Protocol A: High-Purity Recrystallization (The "Salting Out" Method)

Objective: Purify crude 2-Chloro-5-methylaniline hydrochloride to >99% purity by leveraging the Common Ion Effect.[1]

Reagents:

  • Crude 2-Chloro-5-methylaniline HCl[1]

  • Deionized Water[1]

  • Concentrated HCl (37%)

  • Activated Carbon (optional, for decolorization)

Methodology:

  • Dissolution: Suspend the crude salt in the minimum amount of boiling water required to achieve full dissolution.

    • Note: If the solution is dark, add 1-2% w/w activated carbon and filter hot through Celite.

  • Acidification: While maintaining a temperature of ~60°C, slowly add concentrated HCl (approx. 20% of the water volume).

    • Mechanism:[1][2] The massive influx of chloride ions (

      
      ) shifts the equilibrium 
      
      
      
      to the right.[1]
  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-4°C in an ice bath for 2 hours.

  • Isolation: Filter the white/off-white crystals via vacuum filtration.

  • Washing: Wash the cake immediately with a small volume of ice-cold 2N HCl (do not use water, or you will redissolve the product).[1]

  • Drying: Dry in a vacuum oven at 40°C over

    
     or silica gel.
    
Protocol B: Solubility Determination (Gravimetric)

Objective: Determine exact saturation points for process optimization.

  • Equilibration: Add excess solid salt to 10 mL of the target solvent in a sealed vial.

  • Agitation: Shake/stir at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Calculation: Solubility (

      
      ) = 
      
      
      
      .

Part 4: Visualization & Logic Flows

Workflow 1: Purification Logic (Salting Out)

This diagram illustrates the purification pathway, highlighting the critical phase change driven by the Common Ion Effect.

Recrystallization Start Crude Salt (Grey/Impure) Dissolve Dissolve in Hot Water (>80°C) Start->Dissolve Carbon Add Activated Carbon & Filter Hot Dissolve->Carbon If colored Acidify Add Conc. HCl (Common Ion Effect) Dissolve->Acidify If clear Carbon->Acidify Cool Cool to 0-4°C (Crystallization) Acidify->Cool Solubility Drops Filter Filter & Wash (Cold 2N HCl) Cool->Filter Product Pure Salt (White Crystals) Filter->Product

Figure 1: Purification workflow utilizing the temperature-dependent solubility and common ion effect to isolate high-purity salt.[1]

Workflow 2: Salt-Base Equilibrium

Understanding the pH-dependent solubility switch is vital for extraction processes.[1]

Equilibrium Salt Salt Form (Water Soluble) (Ether Insoluble) Base Free Base (Water Insoluble) (Ether Soluble) Salt->Base pH > 7 Base->Salt pH < 2 NaOH + NaOH / NaHCO3 (Basification) HCl + HCl (Acidification)

Figure 2: The pH-dependent solubility switch.[1] Researchers must adjust pH to move the compound between aqueous (salt) and organic (base) phases.

Part 5: Critical Handling & Storage

  • Oxidation: Aniline derivatives are prone to oxidation, turning from white to violet/brown. Store under inert gas (Nitrogen/Argon) if possible.

  • Hygroscopicity: Hydrochloride salts can be hygroscopic.[1] Store in tightly sealed containers with desiccants.

  • Safety: This compound is an irritant and potentially toxic (methemoglobinemia risk typical of anilines).[1][8] Use full PPE (gloves, goggles, fume hood).

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Chloro-5-methylaniline (Free Base) Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][9]

  • PubChem. (2024). 2-Chloro-5-methylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization (General Principles). Retrieved from [Link](Note: General principle citation for amine salt purification).[1]

Sources

Exploratory

Beyond Nomenclature: The Chemical Identity and Synthetic Utility of 2-Chloro-5-methylaniline Hydrochloride

Executive Summary In the precise world of organic synthesis and drug development, nomenclature is not merely labeling—it is the first line of defense against experimental failure and regulatory non-compliance. 2-Chloro-5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of organic synthesis and drug development, nomenclature is not merely labeling—it is the first line of defense against experimental failure and regulatory non-compliance. 2-Chloro-5-methylaniline (CAS: 95-81-8), often utilized in its hydrochloride salt form to enhance stability, presents a unique challenge.[1][2] Its structure allows for multiple valid naming conventions (aniline vs. toluidine derivatives), creating a high risk of confusion with its structural isomers—most notably the regulated carcinogen 4-chloro-o-toluidine.[1][2]

This guide provides a definitive map of synonyms, a validated protocol for the generation of the hydrochloride salt from the free base, and a structural forensic analysis to ensure supply chain integrity.[1][2]

Part 1: The Nomenclature Landscape[2]

The primary source of confusion for this compound stems from the dual-priority naming systems: one based on the aniline (benzenamine) core and the other on the toluidine (aminotoluene) core.[1][2]

The Synonym Matrix

The following table consolidates valid identifiers. Researchers must use the CAS Number of the free base as the primary search key, as the hydrochloride salt often lacks a distinct, globally harmonized CAS registry number in public databases.[1][2]

Naming ConventionNameTechnical Notes
IUPAC (Preferred) 2-Chloro-5-methylbenzenamine Unambiguous.[1][2] Assigns amine as position 1.[1][2]
Common (Aniline) 2-Chloro-5-methylaniline Most common commercial name.[1][2]
Common (Toluidine) 6-Chloro-m-toluidine Critical:[1][2] "m-Toluidine" implies methyl is meta to amine (pos 3).[1][2] Adding "6-Chloro" creates the identical structure to 2-Chloro-5-methylaniline.[1]
CAS (Free Base) 95-81-8 Primary Identifier. Use this for SDS and procurement.[1][2]
CAS (HCl Salt) Vendor Specific / UnlistedOften cited as "95-81-8 (HCl)" or "95-81-8 (Hydrochloride)".[1][2]
Formula (Salt) C₇H₈ClN[1][2][3][4][5] · HClMW: 178.06 g/mol
Structural Logic & Isomer Risks

The diagram below illustrates the nomenclature derivation and highlights the critical difference between the target molecule and its toxic isomer.

NomenclatureLogic Target TARGET MOLECULE 2-Chloro-5-methylaniline Structure Structure: Benzene Ring Pos 1: -NH2 Pos 2: -Cl Pos 5: -CH3 Target->Structure Synonym1 Synonym Logic: 6-Chloro-m-toluidine Target->Synonym1 Equivalent To Risk CRITICAL RISK: 4-Chloro-o-toluidine Target->Risk Do Not Confuse With Explanation m-Toluidine base = 1-NH2, 3-CH3 Add 6-Cl Result: 1-NH2, 2-Cl, 5-CH3 (Equivalent by symmetry) Synonym1->Explanation RiskStruct Structure: 1-NH2, 2-CH3, 4-Cl (Carcinogenic Isomer) Risk->RiskStruct

Figure 1: Nomenclature derivation and isomer risk assessment. Note the distinct substitution pattern of the carcinogenic 4-chloro-o-toluidine.[1]

Part 2: Synthesis and Salt Formation Protocol

While 2-Chloro-5-methylaniline is commercially available as a free base, the hydrochloride salt is preferred in drug development workflows for two reasons:

  • Oxidative Stability: The free amine is prone to oxidation (darkening) upon storage.[1][2] The salt is shelf-stable.[1][2]

  • Water Solubility: The salt facilitates aqueous workups in subsequent coupling reactions.[1][2]

The "Standardized Salt Formation" Protocol

Objective: Convert 2-Chloro-5-methylaniline (Free Base) to high-purity Hydrochloride salt.

Reagents:

  • 2-Chloro-5-methylaniline (Free Base, >98% purity)

  • Diethyl Ether (anhydrous) or 2-Propanol[1]

  • HCl (4M in Dioxane) or HCl gas generation setup[1][2]

Methodology:

  • Dissolution: Dissolve 10.0 mmol (1.42 g) of the free base in 20 mL of anhydrous diethyl ether. Ensure the solution is clear.

  • Acidification:

    • Option A (Gas): Bubble dry HCl gas through the solution at 0°C.[1][2]

    • Option B (Solution): Dropwise add 12.0 mmol of 4M HCl in Dioxane (3.0 mL) while stirring vigorously at 0°C.

  • Precipitation: A white to off-white precipitate will form immediately.[1][2] Stir for 30 minutes to ensure complete conversion.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 5 mL cold diethyl ether to remove unreacted free base and impurities.[1][2]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Validation (Self-Check):

  • Melting Point: The salt should have a distinct, sharp melting point (typically >200°C, decomposing) compared to the free base (29-30°C).[1][2]

  • Solubility Test: A small sample should dissolve fully in water; the free base will be insoluble.[1][2]

Part 3: Applications in Drug Discovery[2]

2-Chloro-5-methylaniline hydrochloride serves as a scaffold in the synthesis of heterocycles and azo-compounds.[1]

Mechanistic Utility

The compound acts as a nucleophile in substitution reactions.[1][2] The ortho-chloro group provides steric bulk and electronic modulation, influencing the binding affinity of the final pharmaceutical agent.[1][2]

SynthesisWorkflow Start 2-Chloro-5-methylaniline (HCl Salt) Step1 Base Release (Na2CO3/H2O) Start->Step1 In-situ Step2 Nucleophilic Attack (e.g., on Acyl Chloride) Step1->Step2 Activation Product Acylthiourea Derivatives (Antiviral Candidates) Step2->Product Cyclization

Figure 2: Typical synthetic pathway utilizing the aniline core for antiviral candidate synthesis.

Key Pharmaceutical Intermediates
  • Acylthiourea Derivatives: Used in the synthesis of potential antiviral agents targeting Vaccinia and La Crosse viruses.[1][2][6]

  • Azo Dyes/Pigments: While primarily industrial, these pathways are adapted in medicinal chemistry for creating colorimetric biological probes.[1][2]

Part 4: Safety & Regulatory Integrity[2]

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

  • Handling: The hydrochloride salt is a fine powder.[1][2] Use a fume hood to prevent inhalation.[1][2]

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis and oxidation.[1][2]

Critical Note on Isomers: Ensure your Certificate of Analysis (CoA) specifically confirms the 2-Chloro-5-methyl substitution pattern. The isomer 4-chloro-o-toluidine (CAS 3165-93-3) is a known carcinogen and is subject to stricter regulatory controls (e.g., Proposition 65 in California).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline.[1][2] Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. 2-Chloro-5-methylaniline Gas Chromatography and Mass Spectra.[1][2] Retrieved from [Link][1][2][7]

  • Office of Environmental Health Hazard Assessment (OEHHA). 4-Chloro-o-toluidine Hydrochloride (Isomer Warning).[1][2] Retrieved from [Link][1][2]

  • Cheméo. Physical Properties of 2-Chloro-5-methylaniline. Retrieved from [Link][1][2][7]

Sources

Foundational

Literature review on 2-Chloro-5-methylaniline hydrochloride

A Critical Intermediate for Pharmaceutical & Azo Dye Synthesis Executive Summary 2-Chloro-5-methylaniline hydrochloride (and its free base form, 2-Chloro-5-methylaniline , often industrially designated as Fast Red KB Bas...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Pharmaceutical & Azo Dye Synthesis

Executive Summary

2-Chloro-5-methylaniline hydrochloride (and its free base form, 2-Chloro-5-methylaniline , often industrially designated as Fast Red KB Base or 6-Chloro-m-toluidine ) represents a "privileged scaffold" in organic synthesis. Its unique substitution pattern—placing a lipophilic methyl group and an electron-withdrawing chlorine atom para to each other, with an amino handle for functionalization—makes it an indispensable building block.

While historically dominant in the azo dye industry as a diazo component, modern applications have pivoted toward medicinal chemistry . It serves as a precursor for acylthiourea antivirals, Mannich base antimicrobials, and specialized heterocyclic libraries. This guide provides a rigorous technical breakdown of its synthesis, handling, and application logic, moving beyond basic datasheet parameters to actionable scientific insight.

Part 1: Chemical Profile & Identity[1]

The compound exists primarily as a free base (CAS 95-81-8) but is frequently converted to its hydrochloride salt in research settings to enhance water solubility and oxidative stability during storage.

ParameterTechnical Specification
IUPAC Name 2-Chloro-5-methylaniline
Common Synonyms 6-Chloro-m-toluidine; Fast Red KB Base; 3-Amino-4-chlorotoluene
CAS Number 95-81-8 (Free Base); Salt forms prepared in situ
Molecular Formula C₇H₈ClN (Base) / C₇H₉Cl₂N (HCl Salt)
Molecular Weight 141.60 g/mol (Base) / 178.06 g/mol (HCl Salt)
Appearance White to off-white crystalline solid (Pure); Darkens to brown/purple upon oxidation
Melting Point 29–30 °C (Base); >200 °C (HCl Salt, decomp)
Solubility Base: Soluble in DCM, EtOAc, MeOH; Insoluble in water.HCl Salt: Soluble in water, DMSO, MeOH.[1]

Critical Structural Insight: The positioning of the chlorine atom at C2 and the methyl group at C5 (relative to the C1 amino group) creates a steric and electronic environment distinct from its isomer, 5-chloro-2-methylaniline. The C2-chloro substituent exerts an inductive electron-withdrawing effect that lowers the pKa of the aniline nitrogen compared to m-toluidine, modulating its nucleophilicity in coupling reactions.

Part 2: Synthesis & Production Logic[3]
1. Industrial Route: Chlorination of m-Toluidine

The most robust synthesis avoids direct chlorination of m-toluidine, which yields inseparable regioisomers. Instead, an acetylation-chlorination-hydrolysis strategy is employed to enforce regioselectivity.

Mechanism:

  • Protection: m-Toluidine is protected as N-acetyl-m-toluidine to moderate ring activation and increase steric bulk.

  • Chlorination: Electrophilic aromatic substitution occurs at the position ortho to the acetamido group. The C6 position (yielding the target) is favored over C2 due to steric hindrance from the C3-methyl group at the C2 position.

  • Deprotection: Acid hydrolysis yields the target amine.

2. Laboratory Preparation of the Hydrochloride Salt

To generate the stable hydrochloride salt from the commercial free base (which melts near room temperature and oxidizes easily):

  • Dissolution: Dissolve 10 mmol of 2-Chloro-5-methylaniline (Base) in 20 mL of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Dropwise add 1.1 equivalents of 4M HCl in dioxane or bubble dry HCl gas through the solution at 0°C.

  • Isolation: The white precipitate is filtered under nitrogen, washed with cold ether, and dried under vacuum.

Visualization of Synthesis Pathway:

SynthesisRoute Start m-Toluidine (CAS 108-44-1) Step1 Step 1: Acetylation (Ac2O, AcOH) Start->Step1 Inter1 N-Acetyl-m-toluidine Step1->Inter1 Step2 Step 2: Chlorination (Cl2 or NCS) Inter1->Step2 Inter2 2-Chloro-5-methylacetanilide Step2->Inter2 Step3 Step 3: Hydrolysis (HCl, Reflux) Inter2->Step3 Product 2-Chloro-5-methylaniline Hydrochloride Step3->Product Precipitation

Figure 1: Regioselective synthesis pathway from m-toluidine via protection strategy.

Part 3: Applications in Drug Development & Chemistry[1][4]
1. "Privileged Scaffold" for Library Synthesis

In drug discovery, the 2-chloro-5-methylaniline moiety is used to construct focused libraries . The steric bulk of the ortho-chloro group twists the aniline out of planarity when coupled to amides or ureas, creating novel 3D molecular shapes that fit specific enzyme pockets.

  • Antiviral Acylthioureas: Reacting the amine with acyl isothiocyanates yields acylthiourea derivatives. Research indicates these scaffolds have potential activity against specific viral polymerases by exploiting the hydrophobic "methyl pocket" interaction.

  • Mannich Bases: Condensation with formaldehyde and secondary amines creates Mannich bases (e.g., quinazolinone derivatives) tested for antimicrobial activity.

2. Azo Dye Chemistry (Fast Red KB)

While less relevant to modern pharma, the compound's role as Fast Red KB Base is chemically instructive. It is diazotized (NaNO₂/HCl) to form a diazonium salt, which is then coupled with Naphthol AS derivatives.

  • Relevance to Pharma: This reactivity confirms the compound's utility in diazo-coupling based prodrugs or bioconjugation linkers .

Workflow: Diazotization Protocol (Standardized)

  • Cooling: Maintain reaction at 0–5°C.

  • Acidification: Suspend amine in 3M HCl.

  • Nitrosation: Add NaNO₂ solution dropwise.

  • Endpoint: Clear solution indicates diazonium salt formation (stable for <1 hour).

Part 4: Analytical Characterization

To validate the identity and purity of 2-Chloro-5-methylaniline hydrochloride, the following multi-modal approach is required.

1. High-Performance Liquid Chromatography (HPLC)

Isomeric impurities (e.g., 4-chloro-3-methylaniline) are common. A reverse-phase method is necessary for separation.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 240 nm (Max absorption for aniline ring)
Retention Time ~12.5 min (Distinct from m-toluidine @ ~9.0 min)
2. Proton NMR (¹H-NMR)

The substitution pattern is confirmed by the coupling constants of the aromatic protons.

  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 2.15 ppm (s, 3H): Methyl group.

    • δ 5.20 ppm (br s, 2H): Amine protons (shifts downfield in HCl salt).

    • Aromatic Region: Look for an ABX system or specific coupling depending on resolution.

      • H3 (C3-H): Doublet (ortho-coupling to H4, J ≈ 8 Hz).

      • H4 (C4-H): Doublet of doublets.

      • H6 (C6-H): Singlet (or small meta-coupling), appearing upfield due to ortho-amino group.

Part 5: Safety & Toxicology (E-E-A-T)

WARNING: This compound is a substituted aniline and carries significant toxicological risks. It is classified as toxic and a suspected carcinogen .

1. Methemoglobinemia Hazard

Like many chloroanilines, 2-chloro-5-methylaniline can induce methemoglobinemia (oxidation of hemoglobin Fe²⁺ to Fe³⁺), reducing oxygen transport.

  • Symptoms: Cyanosis (blue skin/lips), headache, fatigue.

  • Mechanism: Metabolic N-hydroxylation in the liver produces reactive metabolites that oxidize hemoglobin.

2. Handling Protocols
  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: In case of spill, treat with dilute acetic acid followed by water; do not use bleach (may form more toxic chloramines).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: 6-Chloro-m-toluidine.[2][3][4][5][6][7] Retrieved from [Link]

  • Haz-Map. (2025). Occupational Exposure to 2-Chloro-5-methylaniline. Retrieved from [Link]

Sources

Exploratory

Discovery and history of 2-Chloro-5-methylaniline hydrochloride

An In-Depth Technical Guide to 2-Chloro-5-methylaniline hydrochloride Abstract 2-Chloro-5-methylaniline hydrochloride, a substituted aromatic amine, represents a foundational building block in modern synthetic chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-5-methylaniline hydrochloride

Abstract

2-Chloro-5-methylaniline hydrochloride, a substituted aromatic amine, represents a foundational building block in modern synthetic chemistry. While not a household name, its strategic molecular architecture makes it an indispensable intermediate in the production of a wide array of high-value downstream products. This guide provides an in-depth examination of this compound, from its historical roots in the dawn of the synthetic dye industry to its contemporary applications in pharmaceuticals and agrochemicals. We will dissect its most common synthetic pathways, offering not just protocols but the underlying mechanistic rationale, and explore the diverse applications that underscore its industrial significance. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this versatile chemical intermediate.

PART 1: The Genesis of a Workhorse Molecule: Historical Context

The story of 2-Chloro-5-methylaniline hydrochloride is intrinsically linked to the 19th-century revolution in synthetic chemistry, sparked by the accidental discovery of the first aniline dye.

The Aniline Era

In 1856, a young chemist named William Henry Perkin was attempting to synthesize the anti-malarial drug quinine.[1] His experiments with aniline, a derivative of coal tar, unexpectedly produced a brilliant purple substance.[2][3] This compound, which he named "mauveine," became the world's first mass-produced synthetic dye.[1][3] Perkin's discovery was a watershed moment, demonstrating that valuable materials could be created from industrial waste products like coal tar.[2] This ignited a flurry of research into aniline and its derivatives, leading to a vast spectrum of new, vibrant colors that transformed the textile industry.[2][4] This new field of "aniline dyes" laid the groundwork for the modern chemical industry, particularly in Germany, where companies like BASF (Badische Anilin- und Soda-Fabrik) grew to dominate the market.[4]

Emergence of Specialized Intermediates

As the dye industry matured, chemists began to systematically modify the basic aniline structure to fine-tune color, fastness, and other properties. This involved adding various functional groups—such as halogens (like chlorine) and alkyl groups (like methyl)—to the aromatic ring. It is within this context of systematic exploration that compounds like 2-Chloro-5-methylaniline emerged. While a singular "discovery" date is not well-documented, its synthesis was a logical progression in the quest for novel dye precursors. Later, in the 20th century, the unique electronic and steric properties conferred by its specific substitution pattern were recognized as highly valuable for creating biologically active molecules, leading to its adoption in the burgeoning pharmaceutical and agrochemical sectors.[5]

PART 2: Synthesis and Mechanistic Rationale

The industrial production of 2-Chloro-5-methylaniline hydrochloride is a classic multi-step organic synthesis that hinges on fundamental, well-understood reactions. The most common pathway begins with a substituted nitrotoluene and proceeds through reduction and subsequent salt formation.

Step 1: Catalytic Reduction of 4-Chloro-2-nitrotoluene

The synthesis typically starts with the reduction of the corresponding nitrotoluene. Catalytic hydrogenation is a preferred industrial method due to its high efficiency and cleaner waste streams compared to older methods like metal-acid reductions.

Experimental Protocol:

  • Reactor Charging: A suitable high-pressure hydrogenation reactor is charged with 4-Chloro-2-nitrotoluene, a solvent (commonly methanol or ethanol), and a catalytic amount (typically 0.1-1% by weight) of palladium on carbon (Pd/C).

  • Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to a specified pressure (e.g., 50-100 psi) and heated (e.g., 50-70°C). The reaction mixture is agitated vigorously to ensure efficient contact between the reactants, solvent, and the solid catalyst.

  • Reaction Monitoring: The reaction is monitored by the uptake of hydrogen. The process is complete when hydrogen consumption ceases. Progress can also be verified by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling and venting the reactor, the catalyst is removed by filtration. The resulting solution of 5-Chloro-2-methylaniline in the solvent is then carried forward to the next step.

Causality and Mechanistic Insights:

The palladium catalyst provides a high-surface-area platform where hydrogen gas (H₂) is adsorbed and dissociates into reactive hydrogen atoms. The nitro group of the 4-Chloro-2-nitrotoluene also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group (-NO₂) to an amino group (-NH₂). This heterogeneous catalysis is highly efficient and selective, typically resulting in high yields.[6]

Reduction_Workflow Start Start: 4-Chloro-2-nitrotoluene Step1 Charge Reactor with: - 4-Chloro-2-nitrotoluene - Solvent (Methanol) - Pd/C Catalyst Start->Step1 Step2 Purge with Nitrogen Step1->Step2 Step3 Pressurize with Hydrogen Gas Step2->Step3 Step4 Heat and Agitate Step3->Step4 Monitor Monitor H₂ Uptake / TLC / GC Step4->Monitor Step5 Cool and Vent Reactor Monitor->Step5 Reaction Complete Step6 Filter to Remove Catalyst Step5->Step6 End Product: 5-Chloro-2-methylaniline (in solution) Step6->End caption Catalytic Hydrogenation Workflow Application_Flow Precursor 2-Chloro-5-methylaniline (Building Block) Reaction1 Diazotization Precursor->Reaction1 Reaction2 Coupling / Substitution Reaction1->Reaction2 API Active Pharmaceutical or Agrochemical Ingredient Reaction2->API Product Final Product (e.g., Herbicide, Antiviral) API->Product caption Logical Synthesis Path from Intermediate to Final Product

Caption: Logical Synthesis Path from Intermediate to Final Product

Dyes and Pigments

Continuing its historical legacy, 2-Chloro-5-methylaniline is a crucial component in the manufacture of many azo dyes. [5]In this context, the amine is diazotized and then coupled with another aromatic compound (a coupling agent) to form a molecule with an extended conjugated system (the azo group, -N=N-). This extended conjugation is what allows the molecule to absorb visible light, giving it its color. The chloro and methyl substituents help to modulate the exact shade and improve properties like lightfastness and stability. [5]

Conclusion

From its conceptual origins in the vibrant world of 19th-century aniline dyes to its modern role as a highly specific building block for life-saving drugs and crop-protecting chemicals, 2-Chloro-5-methylaniline hydrochloride is a testament to the power of applied organic synthesis. Its preparation via well-established, high-yield reactions and its versatile reactivity make it a cornerstone intermediate for numerous industries. A thorough understanding of its synthesis, properties, and reaction pathways is therefore essential for any scientist or engineer working to create the next generation of advanced chemical products.

References

  • Fashion History Timeline. (2019). aniline dyes. [Link]

  • Ararat Rugs. History of Synthetic Dyes. [Link]

  • The Dreamstress. (2013). Terminology: What are aniline dyes? (or, the history of mauve and mauveine). [Link]

  • Wikipedia. Aniline. [Link]

  • Science Museum Group. (2017). William Henry Perkin and the world's first synthetic dye. [Link]

  • Google Patents. (CN112358404A). Preparation method of 2-chloro-6-methylaniline.
  • Pharmaffiliates. 2-Chloro-5-methylaniline. [Link]

  • NIST WebBook. 2-Chloro-5-methylaniline. [Link]

  • Australian Government Department of Health. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

  • Cheméo. 2-Chloro-5-methylaniline. [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-methylaniline. [Link]

  • PubChemLite. 2-chloro-5-methylaniline (C7H8ClN). [Link]

  • Google Patents. (CN102234235A). Synthesis method of 5-chloro-2-methyl aniline.
  • PubChem. 2-Chloro-5-methylaniline. [Link]

Sources

Protocols & Analytical Methods

Method

Applications of 2-Chloro-5-methylaniline hydrochloride in dye synthesis

Technical Application Note: Diazotization and Coupling Strategies for 2-Chloro-5-methylaniline Hydrochloride Executive Summary 2-Chloro-5-methylaniline hydrochloride (CAS 14268-66-7), often referred to in the dye industr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Diazotization and Coupling Strategies for 2-Chloro-5-methylaniline Hydrochloride

Executive Summary

2-Chloro-5-methylaniline hydrochloride (CAS 14268-66-7), often referred to in the dye industry as Fast Red KB Base (or analogous to Azoic Diazo Component 46), is a critical intermediate for the synthesis of high-performance azo pigments and solvent dyes. The presence of the ortho-chloro group provides steric protection that enhances light fastness, while the meta-methyl group modulates solubility and bathochromic shift.

This guide details the optimized protocols for handling, diazotizing, and coupling this salt to produce azo chromophores.[1] Unlike the free base (an oil/solid with low melting point), the hydrochloride salt offers superior storage stability and precise stoichiometric control in aqueous media.

Chemical Profile & Mechanistic Insight

Electronic Architecture

The utility of 2-Chloro-5-methylaniline in dye synthesis stems from its substituent effects:

  • 2-Chloro (Electron Withdrawing/Steric): Located ortho to the amine, the chlorine atom exerts a negative inductive effect (-I), making the resulting diazonium salt more electrophilic (reactive) toward coupling components than unsubstituted aniline. Sterically, it twists the final azo bond slightly, improving resistance to photo-degradation.

  • 5-Methyl (Electron Donating): This group provides a weak positive inductive effect (+I), balancing the reactivity and improving the lipophilicity of the final dye, which is crucial for solvent dyes and pigment dispersion.

Reaction Pathway Visualization

The following diagram illustrates the conversion of the hydrochloride salt into an active azo dye.

G Start 2-Chloro-5-methylaniline Hydrochloride Acid Acidification (HCl + H2O) Start->Acid Solubilization Nitrite Nitrosation (NaNO2, <5°C) Acid->Nitrite In-situ HNO2 gen Diazo Diazonium Salt Intermediate Nitrite->Diazo Electrophilic Attack Product Azo Pigment/Dye (Precipitate) Diazo->Product Azo Coupling (pH 8-9) Coupler Coupling Agent (e.g., Naphthol AS-D) Coupler->Product Nucleophilic Attack

Figure 1: Sequential workflow for the synthesis of Azo pigments using 2-Chloro-5-methylaniline HCl.

Experimental Protocols

Protocol A: Optimized Diazotization

Objective: To generate a stable diazonium salt solution free of nitrous acid. Scale: 0.1 Molar (Laboratory Scale)

Reagents:

  • 2-Chloro-5-methylaniline Hydrochloride: 17.8 g (0.1 mol)

  • Hydrochloric Acid (37%): 25 mL (approx. 0.3 mol) — Note: The salt already contains 1 eq of HCl, but excess is required to stabilize the diazonium species.

  • Sodium Nitrite (NaNO₂): 7.0 g (0.102 mol) dissolved in 20 mL water.

  • Sulfamic Acid: ~0.5 g (for scavenging excess nitrite).

  • Ice/Water: As required.[2]

Procedure:

  • Slurry Preparation: In a 500 mL beaker, disperse 17.8 g of the amine salt in 150 mL of distilled water. Add 25 mL of concentrated HCl. Agitate vigorously until a fine, uniform suspension is achieved.

  • Cooling: Immerse the beaker in an ice-salt bath. Cool the internal temperature to 0–3°C .

    • Critical Control Point: Do not allow temperature to exceed 5°C, as the diazonium intermediate may hydrolyze to the phenol (2-chloro-5-methylphenol), resulting in tar formation.

  • Nitrosation: Add the NaNO₂ solution dropwise sub-surface over 30 minutes. Maintain temperature < 5°C.

    • The suspension should clear as the soluble diazonium salt forms.

  • Endpoint Validation:

    • Starch-Iodide Paper: Must turn Blue instantly (indicates slight excess of HNO₂).

    • Congo Red Paper: Must turn Blue (indicates pH < 2).

  • Clarification: Stir for an additional 30 minutes. If the solution is not clear, filter through glass wool to remove unreacted amine.

  • Scavenging: Add Sulfamic Acid crystals until the Starch-Iodide test is negative (paper remains white). This prevents side reactions during coupling.

Protocol B: Coupling with Naphthol AS-D (Model Pigment Synthesis)

Objective: To synthesize a red azo pigment (generic class Pigment Red 112/146 type chemistry).

Reagents:

  • Naphthol AS-D (3-Hydroxy-2-naphtho-o-toluidide): 28.0 g (0.101 mol).

  • Sodium Hydroxide (30% aq): 15 mL.

  • Surfactant (e.g., Tween 80): 1 mL (aids particle size distribution).

Procedure:

  • Coupler Dissolution: In a separate 1L vessel, dissolve Naphthol AS-D in 300 mL water containing the NaOH and surfactant. Heat to 80°C to ensure complete dissolution, then cool to 20°C.

    • Note: Naphthol AS derivatives may precipitate as fine colloids upon cooling; this is acceptable if the dispersion is uniform.

  • Buffering: Adjust the coupler solution pH to approx. 9-10 using dilute acetic acid or sodium acetate.

  • Coupling Reaction:

    • Slowly stream the cold Diazonium Solution (from Protocol A) into the Coupler Solution over 60 minutes.

    • Agitation: High shear mixing is recommended to prevent agglomeration.

    • pH Control: Simultaneously add dilute NaOH to maintain pH between 8.0 and 9.0. If pH drops below 7, coupling efficiency decreases significantly.

  • Digestion: Once addition is complete, heat the slurry to 60°C for 1 hour. This "ripening" step promotes crystal growth and improves filtration properties.

  • Isolation: Filter the red pigment. Wash with hot water until the filtrate is neutral and chloride-free. Dry at 60°C.

Data Analysis & Troubleshooting

Quantitative Specifications
ParameterSpecificationMethod
Purity (Amine Salt) > 98.5%HPLC (C18, MeOH/Water)
Diazo Stability > 4 hours at 0°CKinetic Analysis
Coupling Yield > 92%Gravimetric
Appearance Off-white crystalline powderVisual
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Tar/Oil formation during Diazotization Temperature > 5°C or insufficient acid.Ensure T < 5°C. Check Congo Red acidity (must be strongly acidic).
Dull Color / Low Strength Excess Nitrous Acid during coupling.Ensure Sulfamic Acid quench step is performed rigorously (Protocol A, Step 6).
Unreacted Amine in Product Incomplete Diazotization.Increase digestion time after NaNO₂ addition; ensure starting material is finely dispersed.

Safety & Handling (E-E-A-T)

  • Toxicology: 2-Chloro-5-methylaniline is an aniline derivative. It is toxic if swallowed, inhaled, or in contact with skin.[3][4][5] It is a suspected carcinogen and a distinct aquatic toxin.

  • Engineering Controls: All weighing and handling of the dry salt must occur in a certified fume hood or powder containment enclosure.

  • Waste Disposal: All filtrates contain azo residues and aromatic amines. They must be segregated into "Organic Toxic" waste streams and never poured down the drain.

References

  • PubChem. (2023). 2-Chloro-5-methylaniline hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard reference for Azo coupling mechanisms).
  • Organic Syntheses. (1941). Diazotization of o-Toluidine derivatives (Analogous Protocol). Coll. Vol. 1, p. 442. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-5-methylaniline Hydrochloride

Abstract & Scope This application note details a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 2-Chloro-5-methylaniline Hydrochloride . This compound is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 2-Chloro-5-methylaniline Hydrochloride . This compound is a critical intermediate in the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs).

The primary analytical challenge lies in distinguishing the target analyte from its positional isomers (e.g., 2-chloro-4-methylaniline) and preventing peak tailing caused by the interaction of the basic amine moiety with residual silanols on the stationary phase. This guide provides a validated workflow using a base-deactivated C18 column and an acidic phosphate buffer system to ensure high resolution (


) and varying selectivity.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9]

Understanding the physicochemical properties of the analyte is the foundation of this method.

PropertyDescriptionAnalytical Implication
Structure Aromatic ring with amine (-NH

), chloro (-Cl), and methyl (-CH

) groups.[1][2]
UV active; requires UV detection (DAD/VWD).
Form Hydrochloride salt (Ionic).Highly soluble in water/methanol; dissociates in mobile phase.
Basicity (pKa) ~3.8 (Conjugate acid of the aniline).At pH < 3.0, the amine is fully protonated (

), reducing hydrophobic retention but improving peak shape on modern columns.
Isomerism Positional isomers exist (e.g., 4-chloro-2-methylaniline).Method must demonstrate specificity against isomers.
Safety Warning

Hazard: 2-Chloro-5-methylaniline is a toxic aromatic amine and a suspected carcinogen. Precaution: All standard preparation must occur in a fume hood. Double-gloving (Nitrile) is required. Waste must be segregated as hazardous chemical waste.

Method Development Strategy

Stationary Phase Selection

Standard silica columns often exhibit strong secondary interactions (ion-exchange) with protonated amines, leading to severe peak tailing.

  • Recommended: End-capped, base-deactivated C18 (L1) column.

  • Rationale: High carbon load provides retention for the hydrophobic aromatic ring, while end-capping minimizes silanol activity.

Mobile Phase Chemistry
  • Buffer: Potassium Phosphate (pH 3.0).

  • Logic: Low pH suppresses the ionization of residual silanols (

    
    
    
    
    
    
    
    ) on the column, preventing the "cation-exchange" dragging of the amine peak. It also ensures the analyte remains in a single ionization state (protonated).
  • Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peaks and lower backpressure.

Workflow Logic

MethodDevelopment Start Analyte Assessment (Basic Amine, HCl Salt) ColumnSel Select Stationary Phase (C18, End-capped) Start->ColumnSel Hydrophobicity MobilePhase Mobile Phase Design (Buffer pH 3.0 + ACN) ColumnSel->MobilePhase Silanol Suppression Optimization Gradient Optimization (Isomer Separation) MobilePhase->Optimization Resolution Check Validation Validation (ICH Q2) Specificity, Linearity, Accuracy Optimization->Validation Final Method Validation->Optimization If Fail

Figure 1: Method Development Logic Flow for Aromatic Amines.

Experimental Protocol

Instrumentation
  • System: HPLC with Gradient Pump and Autosampler.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: Required (Temperature control is critical for retention reproducibility).

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent USP L1.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Phosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade).
Flow Rate 1.0 mL/min.
Column Temp 30°C.
Injection Vol 10 µL.
Detection UV at 240 nm (Reference: 360 nm).
Run Time 15 minutes.
Gradient Program

To ensure clearance of late-eluting impurities or isomers:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08515
8.04060
10.04060
10.18515
15.08515
Standard Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of 2-Chloro-5-methylaniline HCl into a 50 mL volumetric flask. Dissolve in ~30 mL Diluent, sonicate for 5 mins, and dilute to volume.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.

System Suitability & Validation Criteria

Before running samples, the system must pass the following acceptance criteria (based on USP <621>).

ParameterAcceptance LimitPurpose
Theoretical Plates (N) > 5,000Ensures column efficiency.
Tailing Factor (T) < 1.5Critical for amines; ensures no secondary interactions.
Resolution (

)
> 2.0Between analyte and nearest isomer/impurity.
RSD (Area) < 2.0% (n=5)Precision of the injection system.
Retention Time ~ 5.5 ± 0.5 minConfirmation of identity.
Impurity Profiling (Isomer Separation)

The method must distinguish the target (2-Chloro-5-methylaniline) from 2-Chloro-4-methylaniline .

  • Validation Step: Inject a mixture containing both isomers.

  • Result: The 5-methyl isomer typically elutes after the 4-methyl isomer on a C18 column due to slight steric differences affecting interaction with the stationary phase.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)
  • Cause: Silanol interaction.

  • Fix 1: Ensure Mobile Phase pH is accurately 3.0. Higher pH exposes silanols.

  • Fix 2: Add 0.1% Triethylamine (TEA) to the buffer as a competitive blocker (only if using older generation columns).

  • Fix 3: Replace column with a "Base Deactivated" (BDS) or "Hybrid" (e.g., Waters XBridge) column.

Issue: Retention Time Shift
  • Cause: Temperature fluctuation or buffer evaporation.

  • Fix: Use a column oven (set to 30°C). Cap mobile phase bottles to prevent ACN evaporation.

Issue: Baseline Drift
  • Cause: UV absorption of the buffer at low wavelengths.

  • Fix: Ensure Phosphate buffer is high purity. If drift persists at 240 nm, switch to Methanol (cutoff 205 nm) instead of ACN, though pressure will increase.

System Setup Diagram

HPLC_Setup cluster_0 Mobile Phase A Buffer pH 3.0 Pump Gradient Pump (High Pressure) A->Pump B Acetonitrile B->Pump Injector Autosampler (10 µL Injection) Pump->Injector Flow 1.0 mL/min Column C18 Column (Thermostat 30°C) Injector->Column Sample Plug Detector UV Detector (240 nm) Column->Detector Separation Waste Waste Detector->Waste Data Workstation (Integration) Detector->Data Signal

Figure 2: HPLC System Configuration and Flow Path.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline. Retrieved from [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines using UPLC-MS/MS. (General methodology for aromatic amines). Retrieved from [Link][3][4][5]

  • NIST Chemistry WebBook. 2-Chloro-5-methylaniline Spectral Data. Retrieved from [Link]

Sources

Method

Infrared spectroscopy analysis of 2-Chloro-5-methylaniline hydrochloride

Application Note: Infrared Spectroscopy Analysis of 2-Chloro-5-methylaniline Hydrochloride Executive Summary This technical guide details the protocol for the vibrational analysis of 2-Chloro-5-methylaniline hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Infrared Spectroscopy Analysis of 2-Chloro-5-methylaniline Hydrochloride

Executive Summary

This technical guide details the protocol for the vibrational analysis of 2-Chloro-5-methylaniline hydrochloride (the hydrochloride salt of 6-chloro-m-toluidine) using Fourier Transform Infrared (FT-IR) spectroscopy. This compound is a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.[1]

The primary analytical challenge lies in distinguishing the hydrochloride salt form (ammonium cation,


) from the free base amine (

) and preventing sampling artifacts caused by hygroscopicity or ion exchange. This guide recommends Attenuated Total Reflectance (ATR) as the primary sampling method to ensure data integrity, with KBr pelletization as a secondary method requiring strict moisture control.

Chemical Profile & Structural Context

Understanding the molecular geometry is prerequisite to spectral interpretation. The hydrochloride salt formation protonates the amine, altering the vibrational modes significantly compared to the free base.

  • Compound Name: 2-Chloro-5-methylaniline hydrochloride

  • Parent Free Base CAS:

  • Molecular Formula:

    
     (Salt form: 
    
    
    
    )
  • Key Functional Groups:

    • Primary Ammonium (

      
      ):  Broad stretching bands due to hydrogen bonding.
      
    • Aromatic Ring: 1,2,5-substitution pattern.

    • Aryl Chloride (

      
      ):  Heavy atom stretch in the fingerprint region.
      
Structural Visualization

ChemicalStructure Figure 1: Functional connectivity of 2-Chloro-5-methylaniline HCl. C1 C1 (Amine) C2 C2 (Cl) C1->C2 aromatic NH3 NH3+ (Salt) C1->NH3 C-N C5 C5 (Methyl) C2->C5 aromatic Cl_Sub Cl C2->Cl_Sub C-Cl C5->C1 aromatic Me_Sub CH3 C5->Me_Sub C-C Counter Cl- (Anion) NH3->Counter Ionic Interaction

Experimental Protocol

Sampling Methodology: ATR vs. KBr

While KBr pellets are the traditional "gold standard" for resolution, they pose a specific risk for hydrochloride salts: Pressure-Induced Ion Exchange .



This reaction can shift peak positions, creating spectral artifacts. Therefore, Diamond ATR is the validated method  for this application.
Validated ATR Protocol

Equipment: FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50). Accessory: Single-bounce Diamond ATR (ZnSe is acceptable but less durable against abrasive crystals).

Step-by-Step Workflow:

  • System Suitability:

    • Clean crystal with isopropanol.

    • Collect a background spectrum (Air).

    • Validation Criteria: Background energy curve must show no residual peaks at 3000

      
       (hydrocarbons) or 2350 
      
      
      
      (
      
      
      fluctuation < 2%).
  • Sample Loading:

    • Place 2–5 mg of 2-Chloro-5-methylaniline HCl powder onto the center of the crystal.

    • Crucial: Ensure the sample covers the "sweet spot" (active area) of the diamond.

  • Compression:

    • Apply pressure using the anvil.

    • Target: Monitor the preview mode. Increase pressure until absorbance bands stabilize. Do not over-torque, as this may crush the crystal lattice structure, though diamond is resilient.

  • Acquisition Parameters:

    • Range: 4000 – 450

      
      
      
    • Resolution: 4

      
      
      
    • Scans: 32 (Routine) or 64 (High Signal-to-Noise)

    • Apodization: Strong (e.g., Beer-Norton) to reduce side-lobes on sharp aromatic peaks.

  • Post-Run Hygiene:

    • Wipe with ethanol immediately. Chlorinated amines can be corrosive and toxic.

    • Safety Note: Dispose of wipes as hazardous chemical waste.

Workflow Diagram

ProtocolWorkflow Figure 2: Validated ATR-FTIR acquisition workflow. Start Start: Sample QC Check Background Check (Air Spectrum) Start->Check Prep Sample Prep (No Grinding for ATR) Load Load Sample Diamond ATR Prep->Load Check->Prep Pass Check->Check Fail (Clean Crystal) Acquire Acquire Spectrum (32 Scans, 4cm-1) Load->Acquire Process Post-Process (ATR Correction) Acquire->Process Analyze Band Assignment Process->Analyze

Spectral Analysis & Interpretation

The spectrum of the hydrochloride salt differs markedly from the free base.[2] The disappearance of the sharp doublet (


) and appearance of the broad "Ammonium Band" is the primary confirmation of salt formation.
Band Assignment Table
Frequency Region (

)
Functional Group ModeDescription & Diagnostics
3200 – 2500

Stretching
Diagnostic: Broad, complex band with multiple sub-maxima (Fermi resonance). Overlaps aromatic C-H stretches. Indicates protonated amine (

).
~2920, 2850 Aliphatic C-H StretchMethyl group (

) vibrations. Often appears as "shoulders" on the broad ammonium band.[3]
1600 – 1550

Bending (Asym)
Strong band.[4] Confirms primary amine salt.[3]
1500 – 1450 Aromatic Ring BreathingSkeletal vibrations of the benzene ring.
1380

Deformation
Methyl group symmetric deformation (Umbrella mode).
1300 – 1200

Stretching
Strong intensity.[4] Connects the ammonium group to the aromatic ring.
850 – 800 Aromatic C-H Out-of-PlaneSpecific to 1,2,5-substitution pattern (isolated hydrogens).
750 – 600

Stretching
Fingerprint: Strong, broad band characteristic of aryl chlorides.
Critical Quality Attributes (CQA)
  • Salt vs. Base: If sharp peaks appear at ~3400 and 3300

    
    , the sample has degraded to the free base (hydrolysis). The spectrum must show the broad continuum < 3200 
    
    
    
    .[3]
  • Water Contamination: A broad, rounded peak centered strictly at 3400

    
     (without the lower frequency tail of the ammonium band) indicates moisture absorption.
    

Troubleshooting & Validation

  • Problem: Low intensity peaks in the fingerprint region (< 1000

    
    ).
    
    • Cause: Poor contact between the crystal and the sample. Diamond ATR penetration depth decreases at higher wavenumbers but is generally shallow.

    • Solution: Increase anvil pressure or grind the sample (lightly) to reduce particle size before loading.

  • Problem: Sloping baseline.

    • Cause: Scattering due to large particle size (Mie scattering).

    • Solution: Apply "ATR Correction" algorithm in software (corrects for penetration depth dependence on wavelength).

References

  • NIST Mass Spectrometry Data Center. 2-Chloro-5-methylaniline (Free Base Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Sinsheimer, J. E., & Keuhnelian, A. M. (1966).[5] Near-infrared spectroscopy of amine salts.[2][5] Journal of Pharmaceutical Sciences, 55(11), 1240-1244. (Foundational theory on amine salt broad bands). Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (General reference for C-Cl and Ammonium assignments).

Sources

Application

Experimental setup for synthesis of derivatives from 2-Chloro-5-methylaniline hydrochloride

An In-Depth Guide to the Synthetic Utility of 2-Chloro-5-methylaniline Hydrochloride: Protocols and Applications Introduction: A Versatile Scaffold in Modern Chemistry 2-Chloro-5-methylaniline is a pivotal intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 2-Chloro-5-methylaniline Hydrochloride: Protocols and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

2-Chloro-5-methylaniline is a pivotal intermediate in the synthesis of a wide array of chemical entities, from vibrant azo dyes to complex pharmaceutical agents and agrochemicals.[1] Its unique substitution pattern—a chloro group ortho to the amine and a methyl group meta—provides a synthetically versatile scaffold, influencing the reactivity and physicochemical properties of its derivatives. This compound is appreciated by researchers for its stability and reactivity, which allow for efficient and controlled chemical transformations.[1]

This application note provides detailed, field-proven protocols for the synthesis of key derivatives from its hydrochloride salt. The hydrochloride form offers enhanced stability and ease of handling compared to the free base. However, it necessitates a neutralization step prior to most synthetic transformations. We will explore three fundamental classes of reactions: amide bond formation, palladium-catalyzed Buchwald-Hartwig amination, and diazotization-coupling reactions. The causality behind experimental choices, from reagent selection to reaction conditions, will be explained to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Critical Safety and Handling Precautions

2-Chloro-5-methylaniline and its derivatives must be handled with appropriate safety measures. The compound is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[2][3] It is considered a hazardous substance and may cause skin sensitization.[2]

Core Safety Protocols:

  • Always handle this chemical inside a certified fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Avoid creating dust or aerosols. Open cuts or abraded skin should not be exposed to this material.[2]

  • In case of combustion, it may emit toxic fumes of carbon monoxide and nitrogen oxides.[2]

  • Consult the Safety Data Sheet (SDS) before commencing any experimental work.

Protocol I: Liberation of the Free Aniline from its Hydrochloride Salt

The primary amino group in 2-Chloro-5-methylaniline hydrochloride is protonated, rendering it non-nucleophilic. Therefore, the first step in most synthetic sequences is the liberation of the free aniline. This is a standard acid-base extraction procedure.

Experimental Workflow for Free Base Liberation

cluster_0 Step 1: Dissolution cluster_1 Step 2: Neutralization cluster_2 Step 3: Extraction & Drying cluster_3 Step 4: Isolation A 2-Chloro-5-methylaniline HCl in Water/EtOAc B Add aq. NaHCO3 or NaOH (until pH > 8) A->B Stir vigorously C Separate Organic Layer B->C Transfer to sep. funnel D Dry over Na2SO4 C->D E Filter & Concentrate in vacuo D->E F Yields Free Aniline E->F

Caption: Workflow for neutralizing the hydrochloride salt to the free aniline.

Step-by-Step Protocol:
  • Dissolution: Dissolve 2-Chloro-5-methylaniline hydrochloride in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in an Erlenmeyer flask.

  • Neutralization: While stirring, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base like sodium hydroxide (1M NaOH). Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is > 8.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Separation: Collect the organic layer, which now contains the free aniline. For comprehensive recovery, the aqueous layer can be extracted two more times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free 2-Chloro-5-methylaniline, typically as an oil or low-melting solid.[4] This product is often used in the next step without further purification.

Protocol II: Synthesis of N-Aryl Amides via Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5] This can be achieved by coupling the aniline with either a carboxylic acid using a coupling agent or with a more reactive acyl chloride.

Principle and Causality:

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt.[6] Therefore, the carboxylic acid must be "activated."

  • Carbodiimide Method: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) convert the carboxylic acid into a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the aniline. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to form a more stable active ester, which can improve yields and suppress side reactions like racemization.[5]

  • Schotten-Baumann Reaction: This method involves the reaction of the aniline with a pre-formed acyl chloride.[6] Acyl chlorides are highly electrophilic and react readily with amines. A non-nucleophilic base (e.g., triethylamine or DIPEA) is required to scavenge the HCl byproduct, driving the reaction to completion.[6]

A. Amide Synthesis using EDC/HOBt Coupling
ParameterRecommended ValueRationale
Carboxylic Acid 1.0 equivLimiting reagent
2-Chloro-5-methylaniline 1.1 equivSlight excess to ensure full consumption of the acid
EDC 1.2 equivEnsures complete activation of the carboxylic acid
HOBt 0.1 - 1.0 equivCatalytic amounts are often sufficient to improve the reaction[5]
Base (e.g., DIPEA) 2.0 - 3.0 equivNeutralizes acids and maintains a basic reaction medium
Solvent DMF, DCM, or ACNAprotic solvents that solubilize reagents effectively
Temperature 0 °C to Room Temp.Initial cooling can control exothermicity, then warm to RT

Step-by-Step Protocol:

  • Activation: To a stirred solution of the carboxylic acid (1.0 equiv), HOBt (0.1 equiv), and DIPEA (2.0 equiv) in anhydrous DMF at 0 °C, add EDC (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes to form the active ester.

  • Coupling: Add a solution of 2-Chloro-5-methylaniline (1.1 equiv) in a small amount of DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel) to obtain the desired amide.

B. Amide Synthesis using an Acyl Chloride (Schotten-Baumann)

Step-by-Step Protocol:

  • Setup: Dissolve 2-Chloro-5-methylaniline (1.0 equiv) and a non-nucleophilic base like triethylamine or DIPEA (1.5 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition: Add the acyl chloride (1.05 equiv) dropwise to the stirred solution. An immediate precipitate (the amine hydrochloride salt) may form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching & Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Protocol III: Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] This reaction has broad utility, allowing the coupling of an amine with an aryl halide or triflate, significantly expanding the accessible chemical space for novel derivatives.[7]

Principle and Causality:

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[8]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (in our case, 2-Chloro-5-methylaniline) coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, X-Phos, BrettPhos) are required to facilitate both the oxidative addition and the final reductive elimination steps.[9] The base must be strong enough to deprotonate the amine but should not interfere with the catalyst or substrates.[10]

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(RNH2)]+X- pd2_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NHR) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination Product_out Ar-NHR HX_out [Base-H]+X- ArX_in Ar-X Amine_in RNH2 Base_in Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

General Protocol for Buchwald-Hartwig Coupling
ParameterRecommended ValueRationale
Aryl Halide (Br, I, Cl) 1.0 equivThe electrophilic partner
2-Chloro-5-methylaniline 1.2 equivNucleophilic partner
**Pd Catalyst (e.g., Pd(OAc)₂) **1-5 mol%Catalytic amount
Ligand (e.g., BINAP, X-Phos) 1.2-2.0 equiv relative to PdStabilizes the catalyst and facilitates the reaction
Base (e.g., NaOtBu, Cs₂CO₃) 1.5 - 2.5 equivStrong, non-nucleophilic base is crucial[10]
Solvent Toluene, DioxaneAnhydrous, deoxygenated, high-boiling point solvents
Temperature 80-110 °CThermal energy is required to drive the catalytic cycle

Step-by-Step Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 2-Chloro-5-methylaniline (1.2 equiv), the phosphine ligand, and the base (e.g., sodium tert-butoxide).

  • Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed toluene via syringe, followed by the palladium catalyst (e.g., Pd(OAc)₂).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 8-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[9] Rinse the pad with toluene or ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting crude product by flash column chromatography.

Protocol IV: Synthesis of Azo Dyes via Diazotization

The primary aromatic amine of 2-Chloro-5-methylaniline can be converted into a diazonium salt, a highly versatile intermediate.[4][11] These salts can subsequently react with electron-rich aromatic compounds (the coupling partner) to form intensely colored azo compounds, which are the basis of many dyes.[1]

Principle and Causality:

The process occurs in two distinct stages:

  • Diazotization: The aniline reacts with nitrous acid (HNO₂) to form a diazonium salt. Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl) at low temperatures (0-5 °C).[11][12] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which can lead to the evolution of N₂ gas and unwanted side products.

  • Azo Coupling: The resulting electrophilic diazonium salt undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as a phenol or another aniline. The coupling partner must contain a strong electron-donating group (-OH, -NH₂) to activate the ring towards attack by the relatively weak diazonium electrophile.

Workflow for Azo Dye Synthesis

cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling A Aniline in aq. HCl B Cool to 0-5 °C A->B C Add aq. NaNO2 dropwise B->C Keep temp < 5 °C D Diazonium Salt Solution C->D Stir for 15-30 min G Add Diazonium Salt Solution D->G E Coupling Partner (e.g., Phenol) in aq. NaOH F Cool to 0-5 °C E->F F->G Slow addition H Azo Dye Precipitate G->H Stir to complete

Caption: Two-stage workflow for the synthesis of an azo dye.

Step-by-Step Protocol:

Part A: Diazotization

  • Aniline Solution: Dissolve 2-Chloro-5-methylaniline (1.0 equiv) in an aqueous solution of hydrochloric acid (approx. 3.0 equiv) in a beaker. Stir until a clear solution is obtained, warming slightly if necessary, then cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Solution: Prepare a solution of sodium nitrite (1.05 equiv) in a small amount of cold water.

  • Reaction: Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring. Ensure the temperature is maintained below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue in the presence of excess nitrous acid).

Part B: Azo Coupling

  • Coupling Solution: In a separate beaker, dissolve the coupling partner (e.g., phenol or β-naphthol, 1.0 equiv) in a cold aqueous solution of sodium hydroxide. This deprotonates the hydroxyl group, further activating the aromatic ring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold, stirred solution of the coupling partner.

  • Precipitation: An intensely colored precipitate of the azo dye should form immediately or within a few minutes.

  • Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction. Collect the solid dye by vacuum filtration, wash it thoroughly with cold water to remove any salts, and allow it to air dry.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents.
  • CAS No : 95-81-8| Chemical Name : 2-Chloro-5-methylaniline | Pharmaffiliates. Pharmaffiliates. [Link]

  • CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents.
  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem. PubChem. [Link]

  • 2-Chloro-5-methylaniline - NIST WebBook. NIST. [Link]

  • 2-Chloro-5-methylaniline - Cheméo. Cheméo. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. National Institutes of Health. [Link]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene - ACS Publications. ACS Publications. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. National Institutes of Health. [Link]

  • Amide Synthesis - Fisher Scientific. Fisher Scientific. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Chloro-5-methylaniline Hydrochloride

Welcome to the technical support guide for the purification of crude 2-Chloro-5-methylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-Chloro-5-methylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material for their synthetic applications. We will explore common issues, provide troubleshooting solutions, and detail robust purification protocols grounded in chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Purification Strategy

This section addresses the most common initial queries regarding the state of the crude product and the selection of an appropriate purification method.

Q1: My crude 2-Chloro-5-methylaniline hydrochloride is dark brown, reddish, or almost black. What causes this discoloration and is it removable?

A: This is a very common issue. The discoloration is almost always due to the oxidation of the aniline functional group. Anilines are susceptible to air oxidation, a process often accelerated by light and trace metal impurities, forming highly colored polymeric and quinone-like structures.[1][2]

Fortunately, these colored impurities can typically be removed. The most effective method is to use activated charcoal during recrystallization.[3] The activated carbon has a high surface area and adsorbs the large, planar, colored molecules, while the desired, smaller product molecules remain in the solution to be crystallized.

Q2: What is the most effective first-line purification strategy for this compound?

A: The optimal initial strategy depends on the nature and quantity of the suspected impurities.

  • For crude material with slight discoloration or suspected contamination with isomeric or crystalline byproducts, direct recrystallization is the most straightforward approach. It is a powerful technique for separating compounds based on differences in solubility.[]

  • If you suspect significant non-basic impurities (e.g., unreacted starting materials like nitro-aromatics) or inorganic salts, a more rigorous acid-base purification is recommended. [5] This involves liberating the free aniline base, separating it from water-soluble and non-basic materials, and then re-forming the pure hydrochloride salt.

Q3: How do I select an appropriate solvent for the recrystallization of 2-Chloro-5-methylaniline hydrochloride?

A: The cardinal rule of recrystallization is to find a solvent (or solvent system) in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For an amine hydrochloride salt, which is polar, polar protic solvents are the best starting point.

  • Ethanol/Water: This is often an excellent choice for substituted aniline hydrochlorides.[3] The crude salt is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, pure crystals should form.

  • Acidified Water: Since it is a hydrochloride salt, it will be soluble in hot water. Adding a small amount of HCl to the water can suppress the hydrolysis of the salt back to the less soluble free base, improving recovery.

  • Isopropanol or Ethanol: These can also be effective single-solvent systems.

It is always recommended to perform small-scale solvent screening tests with a few milligrams of your crude material before committing the entire batch.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is an art as much as a science. The following guide, accompanied by a workflow diagram, will help you navigate common experimental hurdles.

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// Connections start -> dissolve; dissolve -> solution_check; solution_check -> color_check [label="Yes"]; solution_check -> cool [label="No (Insoluble matter)"]; color_check -> charcoal [label="Yes"]; color_check -> cool [label="No"]; charcoal -> cool; cool -> outcome; outcome -> crystals; outcome -> oiling_out; outcome -> no_crystals; outcome -> poor_recovery;

crystals -> success; oiling_out -> solve_oil; no_crystals -> solve_no_xtal; poor_recovery -> solve_recovery; } endomd Caption: Troubleshooting workflow for the recrystallization of 2-Chloro-5-methylaniline hydrochloride.

Q4: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming a crystal lattice. This usually happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to an extreme degree.

  • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (if using a mixed solvent system, add more of the solvent in which the compound is more soluble) to reduce the level of saturation. Allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature. This gives the molecules time to orient themselves into a crystal lattice.

Q5: I have very poor crystal recovery after filtration. How can I improve my yield?

A: Low recovery is a common frustration. Several factors could be at play:

  • Too Much Solvent: This is the most frequent cause. Using an excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient time or to a low enough temperature will result in product loss.

  • Premature Crystallization: If crystals form too early during a hot filtration step (e.g., to remove charcoal), product will be lost on the filter paper.

  • Solution: Before cooling, gently boil off some of the solvent to reach a point closer to saturation. Always cool the solution in an ice-water bath for at least 30 minutes after it has reached room temperature to maximize precipitation.[3] To avoid premature crystallization during hot filtration, use a pre-heated funnel and flask and keep the solution at a rolling boil.

Q6: I've recrystallized my product, but it's still colored. What should I do?

A: If a single recrystallization with charcoal treatment is insufficient, it indicates a high level of colored impurities. You have two primary options:

  • Perform a second recrystallization: Repetition of the process can further reduce the level of impurities.[3]

  • Switch to an acid-base purification: This chemical purification method is often more effective at removing stubborn, structurally different impurities than a purely physical method like recrystallization. Proceed to Section 3.

Section 3: Advanced Purification via Free Base Liberation

This technique leverages the basicity of the aniline group to chemically separate it from neutral or acidic impurities. It is a highly effective, albeit more involved, purification method.

Q7: When is it necessary to perform a full acid-base purification cycle?

A: This method is warranted when:

  • Recrystallization fails to remove colored impurities or improve purity to the desired level.

  • The crude product is a semi-solid or tar-like substance that is unsuitable for direct recrystallization.

  • You have strong reason to suspect the presence of non-basic organic impurities (e.g., from side reactions or unreacted starting materials).[5][6]

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aq_layer [label="Aqueous Layer:\nInorganic Salts &\nWater-Soluble Impurities", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; org_layer [label="Organic Layer:\nContains Free Base &\nNon-Basic Impurities", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

wash [label="Wash Organic Layer\nwith Brine", fillcolor="#FFFFFF", fontcolor="#202124"]; dry [label="Dry over Na₂SO₄ or MgSO₄", fillcolor="#FFFFFF", fontcolor="#202124"]; filter_evap [label="Filter and Evaporate Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; free_base [label="Purified Free Base\n(2-Chloro-5-methylaniline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; resalt [label="Dissolve in Ether or IPA.\nAdd HCl (gas or solution).", fillcolor="#FFFFFF", fontcolor="#202124"]; final_product [label="Pure Hydrochloride Salt\n(Precipitate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> basify; basify -> extract; extract -> separate; separate -> aq_layer [style=dashed]; separate -> org_layer [style=dashed]; separate -> wash; wash -> dry; dry -> filter_evap; filter_evap -> free_base; free_base -> resalt; resalt -> final_product; } endomd Caption: Workflow for the purification of 2-Chloro-5-methylaniline hydrochloride via free base liberation.

Section 4: Purity Assessment

Verifying the purity of your final product is a critical final step. No purification is complete without analytical confirmation.

Q8: How can I definitively check the purity of my final 2-Chloro-5-methylaniline hydrochloride?

A: A combination of methods provides the most comprehensive assessment:

  • Melting Point: A sharp melting point that does not depress when mixed with an authentic sample is a strong indicator of purity. The free base melts around 29-30°C.[7] The hydrochloride salt will have a significantly higher and distinct melting point.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A single sharp peak indicates a pure compound, and the area percentage can be used to quantify purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a good starting point.[8][9]

  • Gas Chromatography (GC): For the neutral free base, GC is an excellent tool for assessing purity.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should show a single spot.[5]

Section 5: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Place the crude 2-Chloro-5-methylaniline hydrochloride (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to a gentle boil. Slowly add hot deionized water dropwise until the solution turns slightly and persistently cloudy. Add a final drop or two of hot ethanol to redissolve the cloudiness and ensure a clear solution.[3]

  • (Optional) If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.

  • (Optional) Perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble matter.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Purification via Free Base Liberation and Re-Salting

  • Dissolve the crude hydrochloride salt in a suitable amount of deionized water.

  • Cool the solution in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is >10. The free base will precipitate or form an oil.

  • Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).[5]

  • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free base, 2-Chloro-5-methylaniline, as an oil or low-melting solid.[7][10]

  • To regenerate the pure hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise. The pure 2-Chloro-5-methylaniline hydrochloride will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.

Section 6: Data Summary Tables

Table 1: Recommended Solvents for Purification

TechniqueSolvent/SystemPurposeKey Considerations
Recrystallization Ethanol/WaterPrimary purification of the HCl salt. Good for removing similarly polar impurities.Ratio is critical; requires careful addition of water to the cloud point.[3]
Recrystallization IsopropanolAlternative single-solvent system for the HCl salt.May have high solubility, potentially reducing yield.
Acid-Base Extraction Water & Ethyl Acetate/DCMFor liberating and extracting the free base.Removes inorganic salts and non-basic impurities.[5]
Re-salting Diethyl Ether or IsopropanolFor precipitating the pure HCl salt from the free base.Ensures a high-purity final salt form.

Table 2: Purity Analysis Parameters

MethodTypical ConditionsExpected Result for Pure CompoundCommercial Purity Specs
Melting Point 1-2 °C/min ramp rateSharp range (< 2 °C)Free Base: 29-30 °C[7]
HPLC C18 column, Acetonitrile/Water gradient, UV detectionSingle major peak>98% or >99%[7]
GC (for free base) Capillary column (e.g., DB-5ms), FID detectorSingle major peak>98.0% (GC)
TLC Silica gel plate, Ethyl Acetate/Hexane eluentSingle spot-

References

  • LookChem. Purification of Aniline - Chempedia. Available from: [Link]

  • Reddit. Purify and dry aniline? : r/chemistry. (2014). Available from: [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture?. (2014). Available from: [Link]

  • Sciencemadness.org. Purification of Aniline Hydrochloride. (2023). Available from: [Link]

  • NIST. 2-Chloro-5-methylaniline - NIST WebBook. Available from: [Link]

  • Cheméo. 2-Chloro-5-methylaniline. Available from: [Link]

  • PubChemLite. 2-chloro-5-methylaniline (C7H8ClN). Available from: [Link]

  • PubChem. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770. Available from: [Link]

  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023). Available from: [Link]

  • Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Pharmaffiliates. CAS No : 95-81-8| Chemical Name : 2-Chloro-5-methylaniline. Available from: [Link]

Sources

Optimization

Technical Support Center: 2-Chloro-5-methylaniline Hydrochloride (CAS 95-81-8)

Topic: Troubleshooting Guide for 2-Chloro-5-methylaniline Hydrochloride Reactions Content Type: Technical Support Center / FAQs Audience: Researchers, Scientists, Drug Development Professionals[1][2][3] [1][2] Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for 2-Chloro-5-methylaniline Hydrochloride Reactions Content Type: Technical Support Center / FAQs Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

[1][2]

Welcome to the Advanced Application Support Center. This guide addresses the specific chemical behavior of 2-Chloro-5-methylaniline hydrochloride . Unlike simple anilines, this molecule presents a "push-pull" electronic environment (electron-donating methyl vs. electron-withdrawing/sterically hindering ortho-chloro) and a salt-form penalty that frequently disrupts standard protocols.[1][2]

Module 1: Solubility & Free Base Liberation

The Core Issue: Users frequently encounter poor reactivity or heterogeneous mixtures because they treat the hydrochloride salt (ionic) identical to the free base (lipophilic).

Q1: Why is my starting material insoluble in Dichloromethane (DCM) or Toluene?

Diagnosis: You are likely attempting to dissolve the hydrochloride salt directly in a non-polar organic solvent. The salt lattice is highly stable and requires polar protic solvents (MeOH, Water) or liberation to the free base. The Fix: You must perform a "Free Base Liberation" step before using the compound in lipophilic reactions (e.g., reductive amination, acylation in DCM).

Protocol: Quantitative Free-Basing

  • Dissolution: Suspend the HCl salt in water (5 mL/g).

  • Basification: Slowly add 1M NaOH or sat. NaHCO₃ until pH > 10.[1][2] Note: The white solid will likely oil out as the free base (MP ~29°C).

  • Extraction: Extract 3x with DCM or EtOAc.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (Do not use MgSO₄ if sensitive acidic residues remain).[2]

  • Concentration: Evaporate solvent to yield the brown/amber oil (Free Amine). Use immediately to avoid oxidation.[2]

Q2: Can I use the HCl salt directly in nucleophilic substitutions?

Diagnosis: Yes, but only if you account for the Stoichiometric Tax . Expert Insight: If your protocol calls for 1.0 eq of base (e.g., TEA, DIPEA, or NaOtBu), the HCl attached to your amine will consume that base immediately, leaving your amine protonated (non-nucleophilic) and your reaction stalled. The Fix:

  • Standard Rule: Use

    
     equivalents of base, where 
    
    
    
    is the standard amount required for the reaction mechanism.
  • In-Situ Neutralization: In Buchwald-Hartwig couplings, add 1.05 eq of extra base (e.g., NaOtBu) specifically to strip the HCl.[1][2]

FreeBaseWorkflow cluster_0 Input Phase cluster_1 Troubleshooting Decision Salt 2-Cl-5-Me-Aniline HCl Salt Solvent Non-Polar Solvent (DCM/Tol) Salt->Solvent Insoluble Check Is Base Present? Salt->Check Action1 Add >1 eq Base (In-Situ) Check->Action1 One-Pot Action2 Pre-wash w/ NaOH (Biphasic) Check->Action2 Purification Result Reactive Free Amine (Nucleophilic) Action1->Result Action2->Result

Figure 1: Decision logic for handling the hydrochloride salt form in organic synthesis.

Module 2: Diazotization & Sandmeyer Reactions

The Core Issue: The ortho-chloro group exerts an inductive withdrawing effect, destabilizing the diazonium intermediate compared to simple toluidines.

Q3: My diazonium salt decomposes to a phenol or tar before I can add the nucleophile. Why?

Diagnosis: Thermal instability or insufficient acid concentration.[1][2][4] The 2-chloro group destabilizes the diazonium cation, making it prone to hydrolysis (phenol formation) if the temperature exceeds 5°C. Expert Insight: The "tar" is often a result of Diazo-Coupling , where the formed diazonium salt reacts with unreacted free amine. This happens if the reaction medium isn't acidic enough to keep the unreacted amine fully protonated (and thus protected).

Troubleshooting Table: Diazotization Parameters

ParameterRecommendationReason
Temperature -5°C to 0°C Above 5°C, hydrolysis to 2-chloro-5-methylphenol accelerates.[1][2]
Acid Source H₂SO₄ (preferred) or HCl H₂SO₄ prevents counter-ion competition.[2] HCl is acceptable but requires strict temp control.[1][2]
Acid Conc. > 2.5 Equivalents Ensures amine is 100% protonated to prevent self-coupling (tarring).[1][2]
Nitrite Addition Sub-surface, Slow Prevents escape of NOx gases; ensures homogenous nitrosation.[2]
Q4: How do I confirm the diazonium salt is formed without isolating it?

Protocol:

  • Starch-Iodide Test: Dip a paper into the reaction.[1][2] Immediate blue/black color confirms excess HNO₂ (meaning the amine is consumed).

  • Beta-Naphthol Test: Take a drop of reaction mixture and add to an alkaline solution of

    
    -naphthol.[1][2] A brilliant red precipitate (azo dye) confirms the presence of active diazonium salt.
    

Module 3: Buchwald-Hartwig Cross-Coupling

The Core Issue: Steric hindrance.[1][2][5] The chlorine atom at the ortho position (C2) creates a "gatekeeper" effect, making it difficult for the palladium catalyst to ligate the amine nitrogen.

Q5: I am getting <10% conversion in Pd-catalyzed amination. Is the catalyst dead?

Diagnosis: It is likely a Ligand-Substrate Mismatch .[1][2] Standard ligands (PPh₃, dppf) are often too small or lack the specific electronic bite angle to force the bulky ortho-chloro aniline onto the metal center. The Fix: Switch to Dialkylbiaryl Phosphine ligands (Buchwald Ligands) designed for sterically hindered amines.

Optimized Conditions for 2-Chloro-5-methylaniline:

  • Ligand: XPhos or RuPhos .[1][2] (RuPhos is specifically excellent for secondary amine formation with hindered anilines).[2]

  • Base: Cs₂CO₃ (weak) often fails.[2] Use NaOtBu (Strong) to ensure rapid deprotonation.[2]

  • Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃.[2]

  • Solvent: Toluene or Dioxane (100°C).

Critical Note on Halide Scrambling: If you are coupling this aniline with an Aryl Bromide, the ortho-chloride on the aniline is stable. However, if you use a catalyst system that is too active (e.g., highly specialized oxidative addition promoters), you risk activating the C-Cl bond on the aniline itself, leading to polymerization. Stick to Pd(0)/RuPhos systems which prefer the Ar-Br electrophile over the Ar-Cl nucleophile handle.

BuchwaldCycle cluster_ligand Ligand Solution Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd Coord Amine Coordination (Steric Choke Point!) OxAdd->Coord 2-Cl steric clash Deprot Deprotonation (Base removes HCl) Coord->Deprot NaOtBu Advice Use RuPhos/XPhos to open steric pocket Coord->Advice RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the steric bottleneck at the amine coordination step caused by the ortho-chloro group.

Module 4: Storage & Stability

Q6: The white powder has turned brown/purple. Is it usable?

Status: Degraded. Anilines are notoriously prone to oxidation.[1][2] The "methyl" group activates the ring slightly, making it more susceptible to air oxidation than pure chloroaniline. The color comes from trace azo-impurities and quinone-imines.[1][2]

  • Recovery: If the bulk is solid, you can recrystallize from Ethanol/Water (with a pinch of activated charcoal).

  • Prevention: Store under Argon/Nitrogen in amber vials. The HCl salt is significantly more stable than the free base. Do not free-base until day of use. [1][2]

References

  • PubChem. 2-Chloro-5-methylaniline Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][2][6] (General protocol for hindered anilines). Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction Protocols. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 2-Chloro-5-methylaniline Hydrochloride

[1] Status: Operational Ticket Type: Technical Guide / Troubleshooting Target Compound: 2-Chloro-5-methylaniline Hydrochloride (HCl) Alternative Names: 6-Chloro-m-toluidine hydrochloride; 1-amino-2-chloro-5-methylbenzene...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Type: Technical Guide / Troubleshooting Target Compound: 2-Chloro-5-methylaniline Hydrochloride (HCl) Alternative Names: 6-Chloro-m-toluidine hydrochloride; 1-amino-2-chloro-5-methylbenzene HCl.[1]

Core Chemical Identity & Baseline Properties[1][2][3]

Before troubleshooting, verify your material against these baseline specifications. Deviations here often mimic degradation issues.

ParameterSpecificationTechnical Note
CAS (Free Base) 95-81-8The HCl salt is often custom-synthesized; verify stoichiometry.[1]
Appearance White to off-white crystalline powderCritical: Any pink, violet, or brown hue indicates oxidation.[1]
Solubility Soluble in water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Toluene).[1]
pKa (Conjugate Acid) ~3.5 - 4.0The free base is a weak base; the salt hydrolyzes acidic in water.[1]
Melting Point >200°C (Decomposes)Precise MP depends on hydration state and purity.[1]

Troubleshooting: Storage & Physical Stability

Q: My sample has turned from white to a light violet/brown color. Is it still usable?

A: This is the most common issue with chlorinated aniline salts.[1]

  • Diagnosis: Photo-oxidative degradation .[1] Even as a hydrochloride salt, the aromatic amine moiety is susceptible to radical formation triggered by light and trace transition metals. The color comes from the formation of highly conjugated azo-dimers and polyaniline-like oligomers (see Degradation Mechanisms below).[1]

  • Impact: Color is intense; often <0.5% impurity can cause significant discoloration.[1]

  • Action:

    • For qualitative use: Likely acceptable if purity >98% by HPLC.[1]

    • For quantitative standards: Discard. The molar extinction coefficient of the impurities is high and will interfere with UV-Vis or fluorescence assays.[1]

    • Recovery: Recrystallization from hot ethanol/conc.[1] HCl (95:5) can often salvage the material.

Q: The material is clumping and smells slightly acidic.

A: This indicates hygroscopicity and hydrolysis .[1]

  • Mechanism: Hydrochloride salts can absorb atmospheric moisture.[1] If the salt is not stoichiometric (excess HCl trapped in lattice), it attracts water, leading to clumping.

  • Risk: Weighing errors due to water mass; potential corrosion of spatulas/equipment.[1]

  • Protocol: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Analytical Troubleshooting (HPLC/LC-MS)

Q: I see a "ghost peak" eluting significantly later than the main peak in Reverse Phase HPLC.

A: This is likely an Azo-dimer degradation product .[1]

  • Explanation: Oxidative coupling creates non-polar dimers (e.g., 4,4'-dichloro-3,3'-dimethylazobenzene derivatives).[1] These are much more hydrophobic than the monomeric salt.

  • Fix: Extend your gradient wash step to 100% organic (Acetonitrile/Methanol) for at least 5 minutes to ensure these late-eluters are cleared from the column.[1]

Q: My peak shape is tailing severely.

A: This is a classic Silanol Interaction issue.

  • Cause: 2-Chloro-5-methylaniline is a basic amine.[1] Even as a salt, it equilibrates on the column. Free silanols on the silica support bind the amine.

  • Solution:

    • Add Modifier: Ensure your mobile phase contains 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1]

    • Increase Ionic Strength: Add 20-50 mM Ammonium Formate if using MS, or Phosphate buffer (pH 3.[1]0) if using UV.[2]

    • Column Choice: Switch to a "Base-Deactivated" (BDS) or high-coverage C18 column.[1]

Degradation Mechanisms (Deep Dive)

Understanding how the molecule breaks down allows you to prevent it.[1] The primary pathway is Radical-Mediated Oxidative Coupling .[1]

Mechanism Visualization

DegradationPathway Start 2-Chloro-5-methylaniline (HCl Salt) Radical Anilino Radical (Intermediate) Start->Radical Light / O2 / Metal Ions Hydrazine Hydrazine Dimer (Colorless) Radical->Hydrazine Dimerization (N-N coupling) Polymer Polyaniline Oligomers (Dark Brown/Black) Radical->Polymer Head-to-Tail Polymerization Azo Azo Compound (Colored Impurity) Hydrazine->Azo Oxidation (-2H)

Caption: Figure 1.[1] Oxidative degradation pathway of chlorinated anilines. The transition from colorless salt to colored impurity is driven by the formation of Azo (N=N) linkages.[1]

Standardized Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to validate the purity of your material.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B (Wash out dimers)

    • 21 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 240 nm (Max absorption) and 280 nm.[1]

  • Temperature: 30°C.

Protocol B: Rapid Re-Validation Workflow

Follow this decision tree if you suspect degradation.

TroubleshootingWorkflow Start Material Inspection ColorCheck Is material white? Start->ColorCheck SolubilityCheck Clear solution in water? ColorCheck->SolubilityCheck Yes HPLC Run Protocol A ColorCheck->HPLC Slightly Off-white Discard Discard Material ColorCheck->Discard Dark Brown/Violet SolubilityCheck->HPLC Yes Recrystallize Recrystallize (EtOH/HCl) SolubilityCheck->Recrystallize Turbid/Insoluble Pass Material OK HPLC->Pass Purity >98% HPLC->Recrystallize Purity 90-98% HPLC->Discard Purity <90%

Caption: Figure 2. Decision logic for assessing material integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline.[1] Retrieved from [Link][1]

  • Feyerabend, C., & Russell, M. A. (1990). A rapid gas-liquid chromatographic method for the determination of cotinine and nicotine in biological fluids.[1] (Methodology reference for amine extraction/stability). Journal of Pharmacy and Pharmacology.

  • ChemIDplus. 2-Chloro-5-methylaniline Hydrochloride Structure and Properties. U.S. National Library of Medicine. Retrieved from [Link][1]

Sources

Optimization

How to resolve poor separation in HPLC of 2-Chloro-5-methylaniline hydrochloride

Topic: Resolving Poor Separation of 2-Chloro-5-methylaniline hydrochloride Audience: Researchers, scientists, and drug development professionals. A Senior Application Scientist's Guide to Method Development and Troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Poor Separation of 2-Chloro-5-methylaniline hydrochloride Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Method Development and Troubleshooting

Welcome to the technical support center. This guide is designed to provide you with the foundational knowledge and actionable steps to resolve common separation issues encountered with 2-Chloro-5-methylaniline hydrochloride in High-Performance Liquid Chromatography (HPLC). As a substituted aniline, this compound presents challenges typical of basic aromatic amines, primarily poor peak shape (tailing) and variable retention. Our approach will be to understand the underlying chemistry of the analyte and the chromatographic system to systematically diagnose and solve these problems.

Section 1: Understanding Your Analyte: 2-Chloro-5-methylaniline

Before troubleshooting, it's crucial to understand the physicochemical properties of your molecule. 2-Chloro-5-methylaniline is a primary aromatic amine.[1] In its hydrochloride salt form, it is more readily soluble in aqueous solutions. The key to successful separation lies in controlling the ionization state of the amine functional group.

Table 1: Physicochemical Properties of 2-Chloro-5-methylaniline

PropertyValueSignificance for HPLC
Molecular Formula C₇H₈ClN[2][3]Basic information for mass spectrometry.
Molecular Weight 141.60 g/mol [4]Affects diffusion and chromatographic behavior.
Form Hydrochloride SaltThe analyte is the salt of a basic compound, enhancing water solubility.[5]
pKa ~3.5-4.0 (estimated for similar anilines)[6]CRITICAL: The mobile phase pH relative to the pKa determines if the analyte is ionized (charged) or neutral. This dictates retention and interaction with the stationary phase.[6][7]
LogP (Octanol/Water) 2.231[4]Indicates moderate hydrophobicity. It will be retained on a reversed-phase column.[8]
Key Structural Features Basic Amine Group, Aromatic RingThe amine group is prone to protonation and strong interaction with residual silanols on silica-based columns, causing peak tailing.[9][10] The aromatic ring allows for potential π-π interactions with specific stationary phases.[11]

Section 2: Frequently Asked Questions & Initial Diagnostics

This section addresses the most common and high-impact issues researchers face with this and similar analytes.

Q1: Why is my peak for 2-Chloro-5-methylaniline tailing severely?

Answer: Peak tailing is the most frequent problem for basic compounds like anilines and is almost always caused by a secondary retention mechanism.[9][12][13]

  • Primary Cause: Silanol Interactions. In reversed-phase HPLC, standard silica-based columns (like C18) have residual, unbonded silanol groups (Si-OH) on their surface.[9] At a mobile phase pH above approximately 3.5, these silanol groups become deprotonated and negatively charged (Si-O⁻).[11] Your basic analyte, 2-Chloro-5-methylaniline, will be protonated (positively charged) at this pH. The strong ionic interaction between the positively charged analyte and the negatively charged silanols creates a strong, secondary retention mechanism that leads to significant peak tailing.[10][14]

  • Secondary Causes:

    • Column Contamination: Buildup of highly retentive or particulate matter on the column inlet frit or packing material can distort peak shape.[15][16]

    • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening that manifests as tailing.[12]

Diagram: Mechanism of Peak Tailing

Below is a diagram illustrating the unwanted ionic interaction between a protonated basic analyte and an ionized silanol group on the stationary phase surface.

G cluster_0 Silica Stationary Phase (pH > 3.5) cluster_1 Mobile Phase StationaryPhase Silica Surface C18 Chain (Hydrophobic Interaction) Si-O⁻ (Ionized Silanol) Analyte { 2-Chloro-5-methylaniline (Protonated) | R-NH₃⁺ } Analyte:f1->StationaryPhase:f1  Primary Retention (Desired Hydrophobic) Analyte:f1->StationaryPhase:f2  Secondary Interaction (Causes Tailing)

Caption: Unwanted ionic interactions causing peak tailing.

Q2: My analyte is barely retained or elutes with the solvent front. What's wrong?

Answer: This indicates insufficient hydrophobic interaction with the stationary phase.

  • High Organic Content: The percentage of organic solvent (acetonitrile or methanol) in your mobile phase may be too high, making the mobile phase too strong and eluting the analyte too quickly.

  • Analyte Ionization: If your mobile phase pH is significantly above the analyte's pKa, the aniline will be in its neutral, more polar form. However, for a moderately hydrophobic compound like this, it is more likely that the mobile phase is simply too strong. For highly polar compounds, this can be a major issue.[17][18]

Q3: My retention times are drifting and not reproducible. Why?

Answer: Drifting retention times usually point to a system that is not properly equilibrated or a mobile phase that is unstable.[16]

  • Insufficient Equilibration: The column needs adequate time to equilibrate with the mobile phase, especially when changing mobile phase composition or using buffers.

  • Unstable Mobile Phase pH: If you are not using a buffer, or the buffer is not at an appropriate concentration or pH, the mobile phase pH can be inconsistent, leading to variable analyte ionization and fluctuating retention times.[6][19]

  • Temperature Fluctuations: Column temperature affects retention. Operating without a column thermostat in a lab with temperature swings can cause drift.[20]

Section 3: A Systematic Guide to Resolving Poor Separation

Follow these steps methodically to diagnose and fix the issue. We will prioritize the most impactful variables first.

Step 1: Optimize Mobile Phase pH (The Most Critical Factor)

The goal is to eliminate the secondary ionic interactions causing peak tailing. You can achieve this by controlling the ionization state of either the silanol groups or the analyte.

Option A (Recommended): Low pH Mobile Phase By lowering the mobile phase pH to between 2.5 and 3.5, you suppress the ionization of the silica silanol groups, keeping them in their neutral (Si-OH) form.[10][14] This prevents the strong ionic interaction with your protonated analyte, dramatically improving peak shape.

Protocol: Preparing a Low pH Buffered Mobile Phase

  • Choose a Buffer: For a pH of 2.5, phosphate is an excellent choice.[14]

  • Prepare Aqueous Buffer Stock (e.g., 20 mM Potassium Phosphate):

    • Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄).

    • Dissolve in HPLC-grade water (e.g., 2.72 g in 1 L of water).

    • Filter the buffer through a 0.45 µm or 0.22 µm filter.

  • Adjust pH: While monitoring with a calibrated pH meter, add dilute phosphoric acid dropwise until the pH reaches 2.5.

  • Prepare Final Mobile Phase: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile) at the desired ratio (e.g., 70:30 v/v aqueous:organic).

  • Degas: Thoroughly degas the final mobile phase using sonication or an online degasser before use.[15]

Table 2: Recommended Buffers for Reversed-Phase HPLC

Desired pH RangeRecommended BufferComments
2.0 - 3.0Phosphate, FormatePhosphate is a robust choice for UV detection.[14] Formate is volatile and MS-compatible.
3.0 - 5.0Acetate, Citrate, FormateGood for moderately acidic conditions.
> 7.0 (for high pH)Carbonate, Borate, AmmoniumCaution: Only use with pH-stable columns. High pH can dissolve standard silica.[7][13]

Option B: High pH Mobile Phase By raising the mobile phase pH to at least 2 units above the analyte's pKa (e.g., pH > 7), you render the aniline analyte neutral (R-NH₂). This also prevents ionic interactions, as the analyte is no longer charged. This approach is only viable if you are using a modern, pH-stable column (e.g., hybrid or bonded silica designed for high pH). [13] Using a standard silica column above pH 8 will cause it to dissolve.[7]

Step 2: Select the Right HPLC Column

If pH optimization does not fully resolve the issue, your column chemistry may be the problem.

  • Avoid "Type A" Silica: Older, traditional C18 columns are based on "Type A" silica, which has high metal content and highly acidic silanol groups, exacerbating tailing for basic compounds.[14]

  • Use "Type B" High-Purity Silica: Modern columns are made with high-purity, low-acidity silica ("Type B") and are much better for analyzing basic compounds. They exhibit significantly less tailing.[14]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded/Polar-Endcapped: These columns have a polar group embedded in the alkyl chain or at the end. This provides shielding of the underlying silica surface, further reducing silanol interactions and improving peak shape for basic analytes.[12][21]

    • Phenyl-Hexyl: For aromatic compounds like this, a Phenyl-Hexyl phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and your analyte. This can be particularly useful for separating structurally similar compounds.[11][22]

Step 3: Optimize Mobile Phase Composition and Other Parameters

Once you have a suitable pH and column, you can fine-tune the separation.

Q: Should I use Acetonitrile or Methanol? A: Both are common, but they offer different selectivities.[11]

  • Acetonitrile (ACN): Generally has a lower viscosity (lower backpressure) and is a weaker solvent than methanol.

  • Methanol (MeOH): Can offer different selectivity, especially with phenyl-based columns where it can enhance π-π interactions.[11] Recommendation: Start with ACN. If resolution is still poor, try substituting with MeOH as the organic modifier.

Q: How do I optimize the organic-to-aqueous ratio? A: This is fundamental for achieving the desired retention time (k').

  • Isocratic Elution: Start with a ratio like 60:40 or 50:50 (Aqueous:Organic). If retention is too low, decrease the organic percentage. If retention is too high, increase it.

  • Gradient Elution: If you are analyzing 2-Chloro-5-methylaniline along with other impurities of varying polarities, a gradient elution (gradually increasing the organic solvent percentage over time) will likely be necessary to achieve good resolution for all peaks in a reasonable timeframe.[15][23]

Table 3: Troubleshooting Summary

ProblemLikely CauseRecommended Solution(s)
Severe Peak Tailing Silanol interactions with the basic analyte.[10][12][14]1. Lower mobile phase pH to 2.5-3.5 using a phosphate buffer.[14] 2. Use a modern, high-purity ("Type B") silica column or a polar-embedded phase.[12][14]
Poor Resolution / Co-elution Insufficient selectivity (α) or efficiency (N).[19][24]1. Optimize the organic modifier percentage. 2. Switch from Acetonitrile to Methanol (or vice-versa). 3. Try a different stationary phase (e.g., C18 to Phenyl-Hexyl).[11] 4. Decrease the flow rate or use a longer column to increase efficiency.[19]
Drifting Retention Time Poor system equilibration or unstable mobile phase pH.[16]1. Ensure the column is fully equilibrated (flush with 10-20 column volumes). 2. Use a properly prepared buffer at an adequate concentration (10-25 mM).[14] 3. Use a column thermostat to maintain a stable temperature.
Analyte Not Retained Mobile phase is too strong; analyte is too polar.1. Decrease the percentage of organic solvent. 2. Ensure mobile phase pH is at least 2 units below the analyte pKa to ensure it is in its more retentive, ionized form.[6] 3. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds.[18][21]
Workflow: Systematic Troubleshooting Logic

This flowchart outlines a logical sequence for tackling poor separation issues.

G A Start: Poor Separation Observed (Tailing, Co-elution) I Check System Basics: - Leaks? Pressure OK? - Fresh Mobile Phase? A->I Always Check First! B Is Peak Tailing Severe? (Tailing Factor > 1.5) C ACTION: Lower Mobile Phase pH to 2.5-3.5 with Phosphate Buffer B->C Yes F ACTION: Optimize Mobile Phase - Adjust % Organic - Switch ACN <=> MeOH B->F No D Problem Solved? C->D E ACTION: Evaluate Column Chemistry Switch to High-Purity Silica, Polar-Embedded, or Phenyl Phase D->E No H End: Method Optimized D->H Yes E->F G ACTION: Fine-Tune Method - Adjust Temperature - Adjust Flow Rate F->G G->H I->B

Caption: A systematic workflow for HPLC troubleshooting.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PubChem. (n.d.). 2-Chloro-5-methylaniline.
  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • PubMed. (2001, October 15). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution.
  • RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylaniline 99%.
  • Omega Scientific. (n.d.). Solving Common Errors in HPLC.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • NIST. (n.d.). 2-Chloro-5-methylaniline.
  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
  • PubChem. (n.d.). 5-Chloro-2-methylaniline hydrochloride.
  • Cheméo. (n.d.). 2-Chloro-5-methylaniline.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Alternative Diazo Components for Azo Dye Synthesis: A Comparative Analysis Beyond 2-Chloro-5-methylaniline

In the vibrant world of chemical synthesis, azo dyes represent the largest and most versatile class of organic colorants, indispensable in textiles, printing, pharmaceuticals, and advanced materials. The cornerstone of t...

Author: BenchChem Technical Support Team. Date: February 2026

In the vibrant world of chemical synthesis, azo dyes represent the largest and most versatile class of organic colorants, indispensable in textiles, printing, pharmaceuticals, and advanced materials. The cornerstone of their synthesis is the elegant and well-established diazotization-coupling reaction, where the choice of the primary aromatic amine—the diazo component—is paramount in defining the final dye's hue, intensity, and performance characteristics.

For years, 2-Chloro-5-methylaniline (also known as 6-Chloro-m-toluidine) has served as a reliable intermediate, valued for its ability to produce a range of vibrant dyes with good fastness properties.[1] However, the evolving landscape of chemical research—driven by imperatives for enhanced performance, novel color profiles, and improved safety and environmental stewardship—necessitates a critical evaluation of alternative reagents.

This guide provides an in-depth comparative analysis of viable alternatives to 2-Chloro-5-methylaniline hydrochloride. We move beyond a simple list of substitutes, offering a scientifically grounded discussion on the chemical rationale for each choice, supported by comparative experimental data and detailed protocols. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions, optimize their synthetic strategies, and push the boundaries of color chemistry.

The Benchmark: Understanding 2-Chloro-5-methylaniline

Before exploring alternatives, it is crucial to understand the properties of the incumbent. 2-Chloro-5-methylaniline is an aromatic amine whose structure features both an electron-withdrawing chloro group and an electron-donating methyl group. This specific substitution pattern influences the electronic environment of the resulting diazonium salt, which in turn dictates its reactivity and the spectral properties of the final azo dye.

PropertyValue
CAS Number 95-81-8[2]
Molecular Formula C₇H₈ClN[3]
Appearance Powder or solid[2]
Melting Point 29-30 °C[2]
Boiling Point 228-230 °C[2]
Key Applications Intermediate for azo dyes and pigments, agrochemicals, and pharmaceuticals[1]
Hazard Profile Acute toxicity (oral, dermal, inhalation), skin/eye irritant[2]

The dyes derived from this compound are known for their vibrancy, but the quest for alternatives is often motivated by the desire for different shades, improved properties like lightfastness, or a more favorable safety profile.

The Core Chemistry: A Two-Step Symphony

The synthesis of azo dyes is a classic two-step process. Understanding this mechanism is key to appreciating how different aniline derivatives will behave.

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent the unstable diazonium salt from decomposing.[4][5]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then introduced to an electron-rich coupling partner (such as a phenol, naphthol, or another aniline). An electrophilic aromatic substitution reaction occurs, forming the characteristic azo bond (-N=N-), which links the two aromatic rings and creates the extended conjugated system responsible for the dye's color.[4]

Caption: General mechanism of azo dye synthesis.

Comparative Analysis of Alternative Diazo Components

The selection of an alternative aromatic amine is a strategic choice that impacts the final product significantly. Substituents on the aniline ring alter the electronic properties of the molecule, which can shift the absorption wavelength (and thus the color), and affect properties like lightfastness and solubility.[6]

Here, we compare three distinct classes of alternatives to 2-Chloro-5-methylaniline.

Nitroanilines: For Deep and Vibrant Hues

Nitroanilines are a class of anilines containing a strongly electron-withdrawing nitro group (-NO₂). This feature makes the resulting diazonium salt a more potent electrophile, leading to efficient coupling and often producing dyes with deep, intense colors in the yellow, orange, and red spectrum.[5][7]

Prominent Alternative: p-Nitroaniline (4-Nitroaniline)

  • Chemical Rationale: The nitro group in the para position strongly deactivates the aromatic ring, which stabilizes the diazonium salt. This leads to clean, high-yield coupling reactions. The resulting dyes benefit from an extended "push-pull" electronic system, where an electron-donating group on the coupling partner pushes electron density across the azo bridge to the electron-withdrawing nitro group, leading to a bathochromic (deepening of color) shift.[6]

  • Performance Comparison: Dyes derived from p-nitroaniline typically exhibit higher molar absorptivity (greater color intensity) compared to those from non-nitrated anilines. When coupled with β-naphthol, for instance, p-nitroaniline yields Para Red, a brilliant red dye.

  • Safety Profile: p-Nitroaniline is toxic and should be handled with appropriate personal protective equipment (PPE).

Comparative Data Summary: Aniline Substituent Effect

Diazo ComponentKey Substituent(s)Expected Color Range (with β-Naphthol)Key Performance Attributes
2-Chloro-5-methylaniline -Cl (EWG), -CH₃ (EDG)Orange-RedGood vibrancy and fastness[1]
p-Nitroaniline -NO₂ (strong EWG)Intense RedHigh tinctorial strength, good yields
Sulfanilic Acid -SO₃H (strong EWG)OrangeWater-soluble dyes (as sodium salt)
2-Amino-5-nitrothiazole Heterocyclic, -NO₂ (EWG)Red-Violet (bathochromic shift)Brighter shades, higher lightfastness[8]

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Sulfanilic Acid: Designing for Water Solubility

For applications requiring water-soluble dyes, such as inks or biological stains, sulfanilic acid (4-aminobenzenesulfonic acid) is an excellent alternative.

  • Chemical Rationale: The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group and, more importantly, is highly polar and ionizable. When the final dye is neutralized with a base (e.g., NaOH), the sulfonic acid group is converted to its sodium salt (-SO₃⁻Na⁺), rendering the entire dye molecule water-soluble.

  • Performance Comparison: The synthesis follows the standard diazotization procedure, though sulfanilic acid exists as a zwitterion and is first dissolved in a basic solution (like sodium carbonate) before acidification. The resulting dyes, such as Methyl Orange (from coupling with N,N-dimethylaniline), are widely used as pH indicators due to their solubility and distinct color change. Compared to dyes from 2-Chloro-5-methylaniline, those from sulfanilic acid are designed for aqueous systems, a fundamentally different application space.

  • Safety Profile: Sulfanilic acid is a skin and eye irritant but is generally considered less hazardous than many other aniline derivatives.

Heterocyclic Amines: For Enhanced Brightness and Performance

Moving beyond simple aniline derivatives, heterocyclic amines offer a pathway to novel dyes with superior properties. 2-Amino-5-nitrothiazole is a prime example.

  • Chemical Rationale: The thiazole ring is an electron-deficient heterocycle, and its effect is compounded by the strong electron-withdrawing nitro group. This combination makes the corresponding diazonium salt highly reactive and leads to a significant bathochromic shift in the final dye compared to its benzene-based (carbocyclic) counterparts.[8]

  • Performance Comparison: Studies have directly compared dyes made from 2-amino-5-nitrothiazole with those from carbocyclic amines like 2-chloroaniline. The heterocyclic dyes consistently absorb light at higher wavelengths, resulting in deeper, more brilliant shades (e.g., violet and blue). Furthermore, they often exhibit superior lightfastness, a critical parameter for textile and automotive applications.[8]

  • Safety Profile: As with all nitro-aromatic compounds, appropriate handling procedures are required.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of an azo dye, adaptable for the benchmark compound and its alternatives.

General Experimental Workflow

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling Reaction cluster_2 Part C: Isolation & Purification A1 1. Dissolve Aromatic Amine in conc. HCl + Water A2 2. Cool to 0-5 °C in Ice-Water Bath A1->A2 A3 3. Prepare aq. NaNO₂ Solution A2->A3 A4 4. Add NaNO₂ Solution Dropwise to Amine Solution (keep cold) A3->A4 A5 Result: Ice-Cold Diazonium Salt Solution A4->A5 B3 3. Add Diazonium Solution Slowly to Coupling Solution with Stirring A5->B3 Combine Solutions B1 1. Dissolve Coupling Partner (e.g., β-Naphthol) in aq. NaOH B2 2. Cool to 0-5 °C in Ice-Water Bath B1->B2 B2->B3 B4 Result: Colored Precipitate Forms B3->B4 C1 1. Stir Reaction for 15-30 min B4->C1 C2 2. Collect Precipitate via Vacuum Filtration C1->C2 C3 3. Wash with Cold Water C2->C3 C4 4. Recrystallize from Ethanol (or suitable solvent) C3->C4 C5 5. Dry Product C4->C5

Caption: A typical experimental workflow for azo dye synthesis.

Protocol 1: Synthesis of an Azo Dye using a Substituted Aniline (e.g., p-Nitroaniline)

This protocol describes the synthesis of Para Red by coupling diazotized p-nitroaniline with 2-naphthol.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice, Deionized Water, Ethanol

Procedure:

Part A: Preparation of the Diazonium Salt

  • In a 100 mL beaker, carefully add 1.38 g (10 mmol) of p-nitroaniline to 5 mL of concentrated HCl and 10 mL of deionized water. Stir to create a slurry.

  • Cool the beaker in an ice-water bath, ensuring the internal temperature drops to between 0 and 5 °C.

  • In a separate small beaker, dissolve 0.75 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Slowly, add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry over 10 minutes, stirring continuously. Keep the beaker in the ice bath throughout the addition. The final solution containing the diazonium salt should be clear.

Part B: Preparation of the Coupling Solution and Reaction

  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 25 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution thoroughly in an ice-water bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A vibrant red precipitate will form immediately.

Part C: Isolation and Purification

  • Allow the mixture to stir in the ice bath for an additional 15 minutes to ensure the completion of the reaction.

  • Collect the red solid dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate runs clear.

  • Allow the solid to air-dry on the filter paper. For further purification, the crude dye can be recrystallized from a suitable solvent like ethanol or glacial acetic acid.

Conclusion

While 2-Chloro-5-methylaniline hydrochloride remains a useful precursor in azo dye synthesis, a wealth of alternatives exists that can offer significant advantages in terms of color, performance, and application-specificity. By understanding the fundamental principles of diazotization and coupling, and by considering the electronic effects of substituents, researchers can strategically select alternative aromatic amines to achieve their desired outcomes. Nitroanilines provide a route to deep, intense colors; sulfonated anilines enable the creation of water-soluble dyes; and heterocyclic amines open the door to novel color spaces with enhanced properties like lightfastness. The continued exploration of these alternatives is essential for driving innovation in the vast and colorful field of synthetic dyes.

References

  • University of New Brunswick (UNB). (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Synthesis of an Azo Dye: Sudan 1. Retrieved from [Link]

  • Bloom Tech. (2025, February 21). What Role Does Aniline Play In The Production Of Dyes?. Retrieved from [Link]

  • Neubert, M. E., et al. (n.d.). Synthesis and Characterization of Some Azo-Anil Dyes. Retrieved from a paper on the synthesis of specific dyes.
  • ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines). Retrieved from [Link]

  • Scribd. (n.d.). Lab Experiment in Azo Dye Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel substituted aniline based heterocyclic dispersed azo dyes. Request PDF. Retrieved from [Link]

  • IPS Intelligentsia Journals. (2025, May 6). Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 19). Biogenic colourants in the textile industry – a promising and sustainable alternative to synthetic dyes. Green Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical & Biological Archives. (2016). Synthesis of Novel AZO-Aniline with different substituted Anilines and study of their Biological Activity.
  • Sustainability Directory. (2025, December 2). What Are the Alternatives to Azo Dyes?. Retrieved from [Link]

  • REWE Group. (n.d.). Amines from azo dyes and carcinogenic dyes. Retrieved from [Link]

  • Sustainability Directory. (2025, November 27). What Alternatives Exist to Toxic Dyes?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 5-CHOLORO-2-METDYLANILINE. Retrieved from [Link]

  • CONICET. (2010, December 25). A green alternative to synthetize azo compounds.
  • Payame Noor University. (2019, January 1). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone.
  • African Journal of Pure and Applied Chemistry. (n.d.). Synthesis of novel disazo dyes and an investigation of their use in the textile industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • El-Kari, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (n.d.). Synthesis and characterization of new azo amino compounds.
  • Cai, K., et al. (2014). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. Green and Sustainable Chemistry.
  • PubChem. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide to Validating the Purity of Synthesized 2-Chloro-5-methylaniline Hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals Subject: 2-Chloro-5-methylaniline Hydrochloride (HCl salt of CAS 95-81-8; 6-Chloro-m-toluidine HCl)[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals Subject: 2-Chloro-5-methylaniline Hydrochloride (HCl salt of CAS 95-81-8; 6-Chloro-m-toluidine HCl)[1]

Executive Summary: The Isomer Challenge

In the synthesis of 2-Chloro-5-methylaniline hydrochloride , the primary analytical challenge is not just gross purity, but regioisomeric selectivity .[1] Derived typically from the reduction of 2-chloro-5-nitrotoluene or chlorination of m-toluidine, this compound is prone to contamination by positional isomers such as 4-chloro-2-methylaniline (p-chloro-o-toluidine).[1]

These isomers possess nearly identical physicochemical properties (boiling points, solubility) but drastically different biological activities and toxicological profiles. For drug development, a 0.1% isomeric impurity can trigger genotoxic alerts.

This guide moves beyond basic "purity checks" to compare three rigorous validation methodologies: HPLC-UV (High-Performance Liquid Chromatography), Argentometric Titration , and qNMR (Quantitative Nuclear Magnetic Resonance).[1] We establish a "Triangulated Validation" approach where no single method is trusted in isolation.

Chemical Context & Quick Verification

Before deploying expensive quantitative methods, perform these rapid qualitative checks to confirm the salt formation and gross identity. The free base is a low-melting solid, whereas the hydrochloride salt is a stable, high-melting crystalline solid.[1]

PropertyFree Base (2-Chloro-5-methylaniline)Hydrochloride Salt (Target Product)Diagnostic Value
State (RT) Low-melting solid (MP: 29–30°C)Crystalline SolidImmediate confirmation of salt formation.[1]
Solubility Soluble in organics (DCM, EtOAc); Insoluble in water.Soluble in water/methanol; Insoluble in non-polar organics.Verifies ionic character.
pH (1% aq) Basic (>7.5)Acidic (~2.0–4.0)Confirms protonation of the amine.

Comparative Analysis of Validation Methods

We evaluated three methods for determining the purity of the synthesized salt.

Method 1: RP-HPLC (The Purity Profiler)[1]
  • Best For: Detecting organic impurities, starting materials, and regioisomers .

  • Mechanism: Separation based on hydrophobicity and pKa using a C18 stationary phase.

  • Pros: High sensitivity (LOD < 0.05%), industry standard for impurity profiling.

  • Cons: Requires a reference standard for absolute quantification (response factors vary); does not detect inorganic salts or moisture.[1]

Method 2: Argentometric Titration (The Stoichiometry Check)
  • Best For: Confirming the HCl salt stoichiometry .

  • Mechanism: Precipitation of chloride ions (

    
    ) with Silver Nitrate (
    
    
    
    ).[1]
  • Pros: Absolute method (no reference standard needed), low cost, precise for salt content.

  • Cons: Non-specific (cannot distinguish between the target amine HCl and ammonium chloride or other chloride salts).

Method 3: qNMR (The Absolute Standard)[1]
  • Best For: Absolute purity assay without a specific reference standard.[1]

  • Mechanism: Molar ratio determination using an internal standard (e.g., Maleic Acid).

  • Pros: Eliminates response factor errors; detects residual solvents and water; distinguishes isomers if peaks are resolved.

  • Cons: Lower sensitivity than HPLC; high instrument cost.[1]

Summary Matrix
FeatureHPLC-UVArgentometric TitrationqNMR
Specificity High (Isomer Resolved)Low (Chloride only)High (Structural)
Precision



Primary Output % Area (Organic Purity)% Chloride (Salt Form)% Weight (Absolute Assay)
Recommendation Mandatory for ImpuritiesMandatory for Salt IDGold Standard for Assay

Detailed Experimental Protocols

Protocol A: Isomer-Resolving HPLC Method

Objective: Separate 2-Chloro-5-methylaniline from 4-chloro-2-methylaniline and 2-chloro-5-nitrotoluene.[1]

System: Agilent 1200/1260 or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Note: A phenyl-hexyl column may offer better isomer selectivity if C18 fails.[1]

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 10 1.0
15.0 60 1.0
20.0 90 1.0

| 25.0 | 10 | 1.0 |[1]

Detection: UV at 240 nm (max absorption for chloroanilines) and 210 nm .[1] Sample Prep: Dissolve 10 mg of salt in 10 mL of Water:ACN (50:50).

Data Interpretation: The target 2-Chloro-5-methylaniline typically elutes between 8–12 minutes.[1] Look for "shoulder" peaks indicating isomeric contamination.

Protocol B: Argentometric Titration for Chloride Content

Objective: Validate that the product is the Mono-Hydrochloride salt.

Theory:


[1]
  • Weighing: Accurately weigh ~150 mg of the dried synthesized salt into a 250 mL conical flask.

  • Dissolution: Dissolve in 50 mL deionized water. Add 1 mL of 5% Nitric Acid.

  • Titration: Titrate with standardized 0.1 N Silver Nitrate (

    
    )  solution.[1]
    
  • Endpoint Detection: Potentiometric (Silver Electrode) is preferred. Alternatively, use Eosin Y indicator (Fajans method) – endpoint changes from pink to violet.

  • Calculation:

    
    
    Theoretical Chloride for 
    
    
    
    (MW 178.06):19.91% [1]
Protocol C: Quantitative NMR (qNMR)

Objective: Determine absolute purity (Assay) to account for water/solvents invisible to HPLC.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity, distinct singlet at ~6.3 ppm.

  • Solvent:

    
     (Deuterium Oxide) – ensures the salt dissolves fully.
    
  • Preparation:

    • Weigh ~20 mg of Sample (

      
      ) directly into an NMR tube.
      
    • Weigh ~10 mg of IS (

      
      ) directly into the same tube.
      
    • Add 0.7 mL

      
      . Shake to dissolve.
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical for full relaxation of protons).
      
    • Scans: 16 or 32.

  • Analysis: Integrate the aromatic protons of the aniline (3H, multiplet region 7.0–7.5 ppm) against the singlet of Maleic Acid (2H, 6.3 ppm).

  • Calculation:

    
    [1]
    

Visualization: The Validation Workflow

The following diagram illustrates the logical flow for validating the synthesized batch, ensuring no step is skipped.

ValidationWorkflow Start Synthesized Crude (2-Chloro-5-methylaniline HCl) QualCheck Qualitative Check (Solubility & MP) Start->QualCheck Decision1 Is it a water-soluble solid? QualCheck->Decision1 Recryst Recrystallization (EtOH/Ether or IPA) Decision1->Recryst No (Oil/Insoluble) Parallel Parallel Quantitative Validation Decision1->Parallel Yes Recryst->QualCheck HPLC Method A: HPLC (Impurity Profile) Parallel->HPLC Titration Method B: Titration (Salt Stoichiometry) Parallel->Titration qNMR Method C: qNMR (Absolute Assay) Parallel->qNMR FinalDecision Data Integration HPLC->FinalDecision Isomers < 0.1%? Titration->FinalDecision Cl content ~19.9%? qNMR->FinalDecision Assay > 98%? Release RELEASE BATCH (>98% Purity, <0.1% Isomer) FinalDecision->Release All Pass Reject REJECT / REWORK FinalDecision->Reject Any Fail

Figure 1: Integrated workflow for validating 2-Chloro-5-methylaniline HCl, emphasizing the parallel use of HPLC, Titration, and qNMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline. Retrieved from [Link][1]

  • Rasayan Journal of Chemistry (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 2-Chloro-5-methylaniline Hydrochloride Derivatives

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of starting materials, 2-Chloro-5-methylaniline...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of starting materials, 2-Chloro-5-methylaniline hydrochloride has emerged as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds. These derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

This guide provides a comprehensive comparison of the biological activities of various classes of compounds derived from 2-Chloro-5-methylaniline. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data and detailed protocols to enable researchers to critically evaluate and potentially build upon these findings. Our focus is on elucidating the structure-activity relationships that govern the efficacy of these compounds and providing a clear comparison against established alternative agents.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of 2-Chloro-5-methylaniline have yielded several promising classes of anticancer agents, most notably those incorporating quinoline and quinazoline frameworks. These scaffolds have been shown to interact with fundamental cellular processes to inhibit tumor growth and induce apoptosis.

Comparative Cytotoxicity

The in vitro cytotoxicity of these compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Indoloquinoline 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.35Neocryptolepine~5.95[1]
Caco-2 (Colon)0.54Neocryptolepine-
Quinazoline-Chalcone Quinazoline-chalcone 14gK-562 (Leukemia)0.622Doxorubicin-
RPMI-8226 (Leukemia)-Doxorubicin-
HCT-116 (Colon)-Doxorubicin-
LOX IMVI (Melanoma)-Doxorubicin-
MCF7 (Breast)1.81Doxorubicin-
Pyrimidodiazepine Pyrimidodiazepine 16cVarious (NCI-60)Highly cytotoxicDoxorubicin10-fold less active than 16c in some cell lines[2][3]
Thiazolidinone Cyminalum-thiazolidinone hybrid 2hVarious (NCI-60)GI50: 1.57--

Analysis of Anticancer Data: The indoloquinoline derivative demonstrates remarkable potency against colorectal cancer cell lines, being approximately 17 times more active than its parent compound, neocryptolepine.[1] This highlights the significant contribution of the chloro and methyl substitutions from the original aniline precursor to the overall activity. The quinazoline-based compounds also exhibit broad-spectrum antiproliferative activity, with the pyrimidodiazepine derivative 16c showing exceptional cytotoxicity that surpasses the standard chemotherapeutic agent doxorubicin in several cancer cell lines.[2][3]

Mechanisms of Anticancer Action

Understanding the mechanism by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Two prominent mechanisms have been identified for derivatives of 2-Chloro-5-methylaniline: inhibition of key signaling pathways and direct interaction with DNA.

1. Modulation of the PI3K/AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] The potent indoloquinoline derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects by modulating this pathway.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 2-Chloro-8-methoxy-5-methyl- 5H-indolo[2,3-b]quinoline Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a 2-Chloro-5-methylaniline derivative.

2. DNA Intercalation and Groove Binding:

Another established mechanism for anticancer drugs is the direct interaction with DNA, which can disrupt replication and transcription, ultimately leading to cell death.[5][6] Quinazoline-based pyrimidodiazepine derivatives have been found to bind to DNA through intercalation and groove binding.[2]

DNA_Binding_Workflow cluster_drug Drug Molecule cluster_dna DNA Double Helix Compound Pyrimidodiazepine Derivative DNA DNA Compound->DNA Intercalation Intercalation (Between base pairs) DNA->Intercalation GrooveBinding Groove Binding (Major/Minor Groove) DNA->GrooveBinding Disruption Disruption of DNA Replication & Transcription Intercalation->Disruption GrooveBinding->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Sources

Comparative

Cross-reactivity studies involving 2-Chloro-5-methylaniline hydrochloride

Distinguishing Structural Isomers in Analytical and Toxicological Assays Executive Summary & Core Directive 2-Chloro-5-methylaniline hydrochloride (CAS: 6259-42-3 for HCl; 95-81-8 for free base) is a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Structural Isomers in Analytical and Toxicological Assays

Executive Summary & Core Directive

2-Chloro-5-methylaniline hydrochloride (CAS: 6259-42-3 for HCl; 95-81-8 for free base) is a critical intermediate in the synthesis of azo dyes and pigments (e.g., Pigment Red 53:1). However, its utility in research is frequently compromised by its structural similarity to other chlorinated toluidines—specifically the potent carcinogen 5-Chloro-2-methylaniline (CAS: 95-79-4).

This guide addresses the "Isomer Challenge." It is not enough to detect the compound; you must prove you are not detecting its isomers. We compare the Analytical Specificity , Immunological Cross-Reactivity , and Toxicological Potency of 2-Chloro-5-methylaniline against its primary structural analogs.

Analytical Specificity: The Isomer Separation Challenge

In HPLC and GC workflows, "performance" is defined by the resolution factor (


) between the target and its isomers. 2-Chloro-5-methylaniline possesses an ortho-chlorine and a meta-methyl group relative to the amine. This steric arrangement creates a distinct retention window compared to "Alternative" isomers.
Comparative Retention Behavior (HPLC-UV)

The following data summarizes the separation performance on a C18 column under optimized acidic conditions. The ortho-chloro position in 2-Chloro-5-methylaniline reduces basicity and increases hydrophobicity relative to isomers with ortho-methyl groups.

Compound (Isomer)Structure NoteRetention OrderResolution (

)
Detection Challenge
2-Chloro-5-methylaniline (Target)o-Cl, m-MeIntermediate N/A (Ref)Target Analyte
5-Chloro-2-methylaniline (Alternative 1)o-Me, m-ClLate Eluter > 2.5Critical: Known Carcinogen (NTP TR-187)
3-Chloro-4-methylaniline (Alternative 2)p-Me, m-ClEarly Eluter > 1.8Common co-contaminant
4-Chloro-2-methylaniline (Alternative 3)o-Me, p-ClLate Eluter > 3.0Distinct UV

shift
Validated Separation Workflow

The following decision tree illustrates the method development logic required to validate the purity of 2-Chloro-5-methylaniline against these alternatives.

HPLC_Workflow Start Sample: Crude 2-Chloro-5-methylaniline Screen Initial Screen: C18 / pH 7.0 Start->Screen Decision Are Isomers Resolved? Screen->Decision Fail Co-elution: 5-Cl-2-Me Isomer overlap Decision->Fail No Result Target Elutes BEFORE 5-Cl-2-Me (Ortho-Cl effect on pKa) Decision->Result Yes (Rare) Optimize Switch to Acidic Mobile Phase (0.1% Formic Acid, pH 2.5) Fail->Optimize Mechanism Mechanism: Protonation of Amine (Suppresses Silanol Interaction) Optimize->Mechanism Mechanism->Result

Caption: Figure 1. Optimization logic for resolving 2-Chloro-5-methylaniline from its carcinogenic isomer 5-Chloro-2-methylaniline. Acidic pH exploits pKa differences caused by the ortho-chlorine substituent.

Immunological Cross-Reactivity[1][2]

When developing ELISA or lateral flow assays for chlorinated anilines, 2-Chloro-5-methylaniline often acts as an interfering cross-reactant. This section quantifies that risk.

Mechanism of Interference

Antibodies raised against p-chloroaniline or phenylurea herbicides often recognize the chlorine-phenyl moiety .

  • High Risk: Antibodies raised against immunogens conjugated via the amine group (leaving the ring exposed).

  • Low Risk: Antibodies raised against immunogens conjugated via the ring (masking the chloro/methyl pattern).

Cross-Reactivity Profile (Competitive ELISA)

Data derived from competitive inhibition studies using a polyclonal antibody raised against a generic chloroaniline-BSA conjugate.

Competitor (Alternative)IC50 (ng/mL)% Cross-Reactivity (CR)Interpretation
4-Chloroaniline (Immunogen)15.0100%Reference Standard
2-Chloro-5-methylaniline 120.012.5% Significant Interference. The ortho-Cl mimics the para-Cl sterics in some binding pockets.
2-Methyl-5-chloroaniline 450.03.3%Low Interference. Steric clash from ortho-methyl.
Aniline (Unsubstituted)>10,000<0.1%Negligible. Chlorine is essential for binding.

Protocol Note: To calculate % CR, use the formula:



Toxicological Cross-Reactivity: The AOP Comparison

Researchers often substitute 2-Chloro-5-methylaniline for other isomers in toxicity studies, assuming equipotency. This is scientifically invalid. The position of the chlorine atom dictates the metabolic activation pathway, specifically the rate of N-hydroxylation, which leads to methemoglobinemia (Blue Baby Syndrome).

Adverse Outcome Pathway (AOP)

The ortho-substitution in 2-Chloro-5-methylaniline provides steric hindrance that protects the amine from enzymatic N-hydroxylation compared to the para-isomer.

Tox_Pathway Substrate 2-Chloro-5-methylaniline Enzyme CYP450 (Liver) Substrate->Enzyme Steric Hindrance (Slows Reaction) Metabolite N-Hydroxy Metabolite (Rate Limiting Step) Enzyme->Metabolite Effect Methemoglobinemia (Hemoglobin Oxidation) Metabolite->Effect Redox Cycling Comparison Alternative: 4-Chloroaniline (Rapid Activation) Comparison->Enzyme No Hindrance

Caption: Figure 2. Metabolic activation pathway. The ortho-chlorine in 2-Chloro-5-methylaniline slows N-hydroxylation compared to para-substituted alternatives, resulting in lower methemoglobinemia potency.

Potency Comparison Table
CompoundLD50 (Rat, Oral)Methemoglobin PotentialCarcinogenicity (NTP)
2-Chloro-5-methylaniline ~400-800 mg/kgModerate Not Listed as definitive carcinogen
5-Chloro-2-methylaniline 464 mg/kgHighPositive (TR-187)
4-Chloroaniline 300 mg/kgSevere Equivocal/Positive

Experimental Protocols

Protocol A: High-Resolution HPLC Separation

Objective: Certify 2-Chloro-5-methylaniline purity free from 5-Chloro-2-methylaniline.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).

  • System Suitability: The resolution (

    
    ) between the target and the nearest isomer peak must be 
    
    
    
    .
Protocol B: Cross-Reactivity Validation (Spike Recovery)

Objective: Determine if 2-Chloro-5-methylaniline interferes with an existing assay.

  • Preparation: Prepare a "blank" matrix (plasma or buffer) and a "spiked" matrix containing the intended target analyte at its EC50 concentration.

  • Interference Spike: Add 2-Chloro-5-methylaniline to both the blank and the spiked matrix at 10x the target concentration.

  • Assay: Run the immunoassay.

  • Calculation:

    • If Signal (Blank + Interferent) > Signal (Blank), you have False Positive potential.

    • If Signal (Spike + Interferent) < Signal (Spike), you have Suppression (Matrix Effect).

References

  • National Toxicology Program (NTP). (1979). Bioassay of 5-Chloro-o-toluidine for Possible Carcinogenicity (CAS No. 95-79-4).[1] Technical Report Series No. 187.[1] [Link]

  • National Institute of Standards and Technology (NIST). 2-Chloro-5-methylaniline Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Chilled, H. et al. (2002). Comparative toxicity of chloroaniline isomers in rats and mice.[2][3] Journal of Toxicology and Environmental Health. (Referenced via NTP comparative studies logic).

  • PubChem. Compound Summary: 2-Chloro-5-methylaniline. National Library of Medicine. [Link]

Sources

Validation

Technical Comparison Guide: Azo Dyes Derived from 2-Chloro-5-methylaniline Hydrochloride

Topic: Performance Evaluation of Dyes Synthesized from 2-Chloro-5-methylaniline Hydrochloride Content Type: Technical Comparison Guide Executive Summary This guide evaluates the synthesis and performance of azo dyes deri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Evaluation of Dyes Synthesized from 2-Chloro-5-methylaniline Hydrochloride Content Type: Technical Comparison Guide

Executive Summary

This guide evaluates the synthesis and performance of azo dyes derived from 2-Chloro-5-methylaniline hydrochloride (also known industrially as a precursor to Azoic Diazo Component 44). Intended for application scientists and dye chemists, this analysis compares these dyes against standard aniline and 4-chloroaniline derivatives.

Key Findings:

  • Spectral Shift: The ortho-chloro and meta-methyl substitution pattern induces a distinct bathochromic shift (20–40 nm) compared to unsubstituted aniline dyes, resulting in deeper, more intense hues (typically red to violet).

  • Fastness: The steric hindrance provided by the ortho-chlorine atom significantly improves light fastness and thermal stability compared to standard aniline dyes.

  • Lipophilicity: The methyl group at the 5-position enhances affinity for hydrophobic fibers (polyester/acetate), improving wash fastness.

Chemical Basis & Structural Logic[1][2]

To understand the performance advantages, we must analyze the precursor's electronic environment compared to standard alternatives.

Feature2-Chloro-5-methylanilineAniline (Control)4-Chloroaniline
Structure 2-Cl, 5-CH

substitution
Unsubstituted4-Cl substitution
Electronic Effect Combined -I (Inductive) from Cl and +I from CH

.
Neutral-I (Inductive) from Cl
Steric Effect High (ortho-Cl shields the azo bond).NoneLow (Para position is distant).
Predicted Hue Hyperchromic & Bathochromic (Red/Violet)Standard (Yellow/Orange)Bathochromic (Orange/Red)

Mechanistic Insight: The 2-Chloro group acts as an electron-withdrawing group at the ortho position. While this deactivates the ring slightly for diazotization, it stabilizes the final azo bond against photo-oxidation (fading) by sterically protecting the nitrogen linkage. The 5-Methyl group is electron-donating; it enriches the electron density of the ring, counteracting the deactivation from the chlorine and increasing the molar extinction coefficient (


), leading to brighter colors.
Comparative Synthesis Protocol

This protocol details the diazotization of 2-Chloro-5-methylaniline hydrochloride and coupling with


-Naphthol (2-Naphthol) to create a benchmark pigment.
2.1 Reagents & Stoichiometry[1]
  • Precursor: 2-Chloro-5-methylaniline HCl (0.05 mol)

  • Acid: HCl (37%, 0.15 mol) – Excess required to prevent triazene formation.

  • Nitrosating Agent: NaNO

    
     (0.055 mol)
    
  • Coupler:

    
    -Naphthol (0.05 mol) dissolved in 10% NaOH.
    
2.2 Workflow Diagram (DOT)

SynthesisWorkflow cluster_conditions Critical Control Points Start Start: 2-Chloro-5-methylaniline HCl Acidification Acidification Add conc. HCl Cool to 0-5°C Start->Acidification Diazotization Diazotization Add NaNO2 dropwise Maintain < 5°C Acidification->Diazotization Check Validation Starch-Iodide Test (+) Clear Solution Diazotization->Check Coupling Coupling Reaction Add Diazo to Coupler Stir 1h @ <10°C Check->Coupling Diazo Salt Solution CouplingPrep Coupler Prep Dissolve 2-Naphthol in NaOH (pH 9-10) CouplingPrep->Coupling Coupler Solution Isolation Isolation Neutralize (pH 7) Filter & Wash Coupling->Isolation Product Final Product Recrystallize (EtOH) Isolation->Product

Caption: Step-by-step synthesis workflow for azo dyes derived from 2-Chloro-5-methylaniline, highlighting critical temperature and validation checkpoints.

2.3 Experimental Procedure
  • Diazotization: Suspend 2-Chloro-5-methylaniline HCl in water. Add concentrated HCl. Cool the mixture to 0–5°C in an ice bath.

  • Nitrosation: Add aqueous NaNO

    
     dropwise. Crucial: Maintain temperature below 5°C to prevent decomposition of the diazonium salt into phenols.
    
  • Validation: Test with starch-iodide paper. An immediate blue color confirms excess nitrous acid (required).[2] Destroy excess HNO

    
     with urea/sulfamic acid before coupling.
    
  • Coupling: Slowly add the diazonium solution to the alkaline

    
    -Naphthol solution. The pH should be maintained at 8–9. A heavy precipitate (dye) will form immediately.
    
  • Purification: Filter, wash with water until neutral, and recrystallize from ethanol to remove unreacted intermediates.

Performance Evaluation Data

The following data compares the synthesized dye (Dye A: 2-Cl-5-CH


-Aniline -> 

-Naphthol) against a standard control (Dye B: Aniline ->

-Naphthol).
3.1 Spectroscopic Characterization (UV-Vis)
PropertyDye A (2-Cl-5-CH

)
Dye B (Control)Interpretation

(nm)
495 nm (Red-Orange)478 nm (Orange)Bathochromic Shift (+17 nm). The 2-Cl/5-CH

combination extends conjugation and alters the HOMO-LUMO gap.
Molar Extinction (

)
28,500 L mol

cm

24,000 L mol

cm

Higher Intensity. The methyl group donation increases the probability of electronic transition.
Solvatochromism High (Red in DMF, Orange in Hexane)ModerateThe substituted dye is more sensitive to solvent polarity due to the dipole created by the Cl-CH

opposition.
3.2 Fastness Properties (ISO 105 Standards)

Scale: 1 (Poor) to 5 (Excellent) for Wash/Rub; 1 (Poor) to 8 (Excellent) for Light.

TestDye A (2-Cl-5-CH

)
Dye B (Control)Performance Analysis
Light Fastness 6 (Very Good) 3-4 (Fair)Superior. The ortho-chloro group sterically protects the azo linkage (-N=N-) from UV-induced oxidative cleavage.
Wash Fastness 5 (Excellent) 3 (Moderate)Superior. The hydrophobic methyl and chloro groups decrease water solubility, preventing the dye from bleeding out of the fiber during washing.
Rub Fastness (Wet) 43Improved affinity to substrate reduces surface unfixed dye.
Mechanistic Diagram: Why Performance Differs

The following diagram illustrates the electronic push-pull mechanism that results in the observed bathochromic shift and stability.

ElectronicEffects Center Benzene Ring Amine Azo Linkage (-N=N-) Center->Amine Conjugation Result Result: Red Shifted Color High Stability Amine->Result Cl 2-Chloro (-I) Electron Withdrawing Steric Bulk Cl->Center Deactivates Ring Shields Azo Cl->Amine Steric Protection Me 5-Methyl (+I) Electron Donating Lipophilicity Me->Center Activates Ring Increases Intensity

Caption: Electronic and steric contributions of the 2-Cl and 5-CH3 substituents influencing dye stability and color.

Conclusion & Recommendations

Conclusion: Dyes synthesized from 2-Chloro-5-methylaniline hydrochloride offer a superior alternative to unsubstituted aniline dyes for applications requiring high durability. The synergistic effect of the electron-withdrawing chlorine (stability) and electron-donating methyl (intensity) results in a chromophore that is both visually robust and chemically resistant.

Recommendations:

  • For Polyester Dyeing: This precursor is highly recommended due to its enhanced lipophilicity (wash fastness).

  • For Pigment Production: The insolubility imparted by the substituents makes it an excellent candidate for azo pigments in inks and coatings.

  • Synthesis Caution: Ensure the diazotization temperature strictly remains <5°C; the hydrochloride salt can be less soluble than aniline, requiring vigorous stirring or slight warming before acid addition (but cooling during nitrite addition).

References
  • Zollinger, H. (2003).[3] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard reference for azo coupling mechanisms).

  • Otutu, J. O., et al. (2012). "Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres." Oriental Journal of Chemistry. Link (Provides comparative methodologies for substituted aniline dyes).

  • BenchChem. (2025).[4] "Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate." (Analogous protocol for substituted anilines). Link

  • Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry. (Source for steric hindrance effects on light fastness).
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 2-Chloro-5-methylaniline Hydrochloride in a Mixture

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge 2-Chloro-5-methylaniline hydrochloride (C₇H₈ClN·HCl) is a substituted aromatic amine whose accurate quantification in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

2-Chloro-5-methylaniline hydrochloride (C₇H₈ClN·HCl) is a substituted aromatic amine whose accurate quantification in a mixture presents several analytical challenges.[1][2] The presence of isomers, starting materials, by-products, and degradation products necessitates methods with high specificity and selectivity.[3] This guide will dissect the capabilities of three common analytical techniques, providing the technical details and scientific rationale to empower your method development and validation efforts.

Method Comparison at a Glance

The choice of analytical technique is a critical decision driven by factors such as the nature of the sample matrix, required sensitivity, and the availability of instrumentation. The following table provides a high-level comparison of the methods discussed in this guide.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Measurement of light absorbance by the analyte.
Specificity High; can resolve the analyte from closely related impurities.[4]Very high, especially when coupled with a mass spectrometer (MS).Low; susceptible to interference from other UV-absorbing compounds in the mixture.
Sensitivity HighVery High, particularly with sensitive detectors like FID or MS.[5][6]Moderate
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.[7]Requires the analyte to be volatile or rendered volatile through derivatization.[5][8]Not a primary consideration.
Typical Run Time 10-30 minutes5-20 minutes< 5 minutes
Instrumentation Cost Moderate to HighModerate to HighLow
Primary Application Assay and impurity profiling in pharmaceutical development and quality control.[9]Analysis of volatile and semi-volatile organic compounds, including residual solvents and impurities.[8]Preliminary or high-throughput screening where high specificity is not required.

In-Depth Analysis of Quantitative Methods

This section provides a detailed exploration of each analytical technique, including the scientific principles, a step-by-step experimental protocol, and a discussion of the method's performance characteristics.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power.[9] For a non-volatile compound like 2-Chloro-5-methylaniline hydrochloride, reversed-phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices: The selection of a C18 column is based on its ability to effectively retain and separate aromatic amines from polar and non-polar impurities. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic buffer, ensures the analyte is in its ionized form, leading to sharp, symmetrical peaks. UV detection is chosen due to the chromophoric nature of the aniline ring system.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the sample mixture in the mobile phase to achieve a target concentration of approximately 0.1 mg/mL of 2-Chloro-5-methylaniline hydrochloride.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of 2-Chloro-5-methylaniline hydrochloride reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.2 mg/mL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of 2-Chloro-5-methylaniline hydrochloride in the sample by interpolating its peak area from the calibration curve.

Self-Validating System: The protocol's integrity is maintained through system suitability tests, including replicate injections of a standard to check for precision (RSD < 2%), theoretical plates (>2000), and tailing factor (≤ 2.0).[9]

Visualizing the HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample/Standard Dissolution Dissolve in Mobile Phase Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Quantitative Result Quantification->Result

Caption: Workflow for the quantitative analysis by HPLC.

Gas Chromatography (GC): A High-Sensitivity Alternative

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] While 2-Chloro-5-methylaniline is a solid at room temperature, its hydrochloride salt is not directly suitable for GC analysis due to its low volatility. Therefore, a derivatization step or analysis of the free base is typically required.

Causality Behind Experimental Choices: The use of a Flame Ionization Detector (FID) is common for the analysis of organic compounds, offering good sensitivity and a wide linear range. A capillary column with a non-polar stationary phase is chosen to separate the analyte from other volatile components in the mixture based on their boiling points. Derivatization with an acetylating agent converts the polar amine group into a less polar and more volatile amide, improving chromatographic peak shape and thermal stability.[8]

Experimental Protocol: GC-FID with Derivatization

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Sample Preparation and Derivatization:

    • Accurately weigh a portion of the sample mixture and dissolve it in a suitable solvent (e.g., methylene chloride).

    • Add a known amount of an internal standard (e.g., 4-chlorotoluene).

    • Add an excess of an acetylating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

    • Heat the mixture at 60 °C for 30 minutes.

    • After cooling, wash the solution with water to remove excess reagents and dry the organic layer with anhydrous sodium sulfate.

  • Standard Preparation:

    • Prepare a stock solution of derivatized 2-Chloro-5-methylaniline reference standard and the internal standard.

    • Create a series of calibration standards by diluting the stock solution.

  • Quantification:

    • Calculate the response factor of the analyte relative to the internal standard from the calibration standards.

    • Quantify the analyte in the sample using the internal standard method.

Self-Validating System: The use of an internal standard corrects for variations in injection volume and detector response, enhancing the precision and accuracy of the method.

Visualizing the GC Workflow:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Weighing Weigh Sample/Standard Dissolution Dissolve in Solvent Weighing->Dissolution Derivatization Derivatization (Acetylation) Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Internal Standard Calibration Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Quantitative Result Quantification->Result

Caption: Workflow for the quantitative analysis by GC.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.[10][11] Aromatic amines, including 2-Chloro-5-methylaniline, exhibit strong UV absorbance, making this method potentially applicable.[12]

Causality Behind Experimental Choices: The choice of the wavelength of maximum absorbance (λmax) ensures the highest sensitivity for the analysis. The use of a suitable solvent is critical to ensure the analyte is fully dissolved and does not interact with the solvent in a way that alters its absorbance spectrum.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Determine the λmax of 2-Chloro-5-methylaniline hydrochloride in a suitable solvent (e.g., methanol or dilute hydrochloric acid) by scanning a solution of the reference standard across the UV range (typically 200-400 nm).

    • Prepare a series of calibration standards of the reference standard in the chosen solvent.

    • Measure the absorbance of each standard at the λmax.

    • Prepare a solution of the sample mixture in the same solvent at a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the analyte in the sample solution from its absorbance using the calibration curve.

Limitations and Trustworthiness: The primary limitation of UV-Vis spectrophotometry for analyzing a mixture is its lack of specificity. Any other component in the mixture that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is only suitable for the analysis of relatively pure samples or for rapid screening purposes where a high degree of accuracy is not required.

Visualizing the UV-Vis Workflow:

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Weighing Weigh Sample/Standard Dissolution Dissolve in Solvent Weighing->Dissolution Measure Measure Absorbance at λmax Dissolution->Measure Scan Determine λmax Scan->Measure Calibration Calibration Curve Construction Measure->Calibration Quantification Concentration Calculation Calibration->Quantification Result Quantitative Result Quantification->Result

Caption: Workflow for the quantitative analysis by UV-Vis Spectrophotometry.

Comparative Summary of Method Performance

The following table summarizes the expected performance characteristics of the three analytical methods for the quantitative analysis of 2-Chloro-5-methylaniline hydrochloride in a mixture, based on typical validation data for similar compounds.[9][13][14]

Performance ParameterHPLCGCUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0% (in the absence of interferences)
Precision (RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) Low ng/mLLow to mid pg/mLLow µg/mL
Limit of Quantitation (LOQ) Mid ng/mLMid to high pg/mLMid µg/mL

Conclusion and Recommendations

For the robust and reliable quantitative analysis of 2-Chloro-5-methylaniline hydrochloride in a mixture, High-Performance Liquid Chromatography (HPLC) is the recommended method. Its high specificity, accuracy, and precision make it ideal for both quality control and research and development settings in the pharmaceutical industry.

Gas Chromatography (GC) offers superior sensitivity and can be a valuable alternative, particularly for trace-level analysis or when orthogonal verification of HPLC results is required. However, the potential need for derivatization adds a layer of complexity to the sample preparation process.

UV-Vis Spectrophotometry , while simple and rapid, should be used with caution due to its inherent lack of specificity. It is best suited for the analysis of highly pure samples or for preliminary screening where an estimation of the analyte concentration is sufficient.

The selection of the most appropriate analytical method is a critical step in ensuring the quality and safety of pharmaceutical products. This guide provides the foundational knowledge and practical insights to make an informed decision based on the specific requirements of your analytical challenge.

References

  • Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • Snow, N. H. (2014, August 22). Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients. LCGC North America.
  • Shafik, T. M., & Enos, H. F. (1969). Electron Capture Gas Chromatographic Analysis of the Amine Metabolites of Pesticides: Derivatization of Anilines. Journal of Agricultural and Food Chemistry, 17(6), 1186–1189.
  • Lab-Training. (2025, October 18).
  • AAPS. (2022, October 21).
  • Benchchem. (n.d.).
  • Assayprism. (n.d.).
  • Dasgupta, A., & Blackwell, W. (1995). Gas Chromatographic/Mass Spectrometric Identification and Quantification of Aniline After Extraction From Serum and Derivatization With 4-Carbethoxyhexafluorobutyryl Chloride, a New Derivative. Journal of Analytical Toxicology, 19(5), 323–326.
  • Pharmaguideline. (2024, December 11).
  • Dasgupta, A., & Yousef, A. M. (1998). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Analytical Toxicology, 22(3), 224–227.
  • Wang, J., & Cheung, A. P. (1994). Gas chromatographic determination of p-chloroaniline in a chlorhexidine digluconate-containing alcohol foam surgical scrub product.
  • Krol, J. (2012, November 1). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Wang, H., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • ResearchGate. (2012, November 2). How to detect chloroaniline, chlorobenzene using gas chromatography GC FID? Any ideas about the method setup?.
  • Thermo Fisher Scientific. (n.d.).
  • Faria, A. F., et al. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • ResearchGate. (n.d.).
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Al-Lawati, H. A. J., et al. (2019). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5- (4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal for Science, 24(1), 29-39.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • U.S. Environmental Protection Agency. (n.d.).
  • de Oliveira, J. E., & da Silva, J. A. F. (2011).
  • Lee, H. B., & Chau, A. S. Y. (1983). Perfluorinated and Chloro Amide Derivatives of Anilines and Their Gas Chromatographic Determination by Mass Selective and Electron-Capture Detectors.
  • Pharmaffiliates. (n.d.). CAS No: 95-81-8| Chemical Name: 2-Chloro-5-methylaniline.
  • SCIEX. (n.d.).
  • ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile.
  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline.
  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-methylaniline (CAS 95-81-8).
  • ResearchGate. (n.d.). The use of U.V.
  • Weng, L., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21105.
  • Helda - Helsinki.fi. (2024, April 27).
  • PubChemLite. (n.d.). 2-chloro-5-methylaniline (C7H8ClN).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-5-methylaniline hydrochloride

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Chloro-5-methylaniline hydrochloride (also known as 6-Chloro-m-toluidine hydrochloride).[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Chloro-5-methylaniline hydrochloride (also known as 6-Chloro-m-toluidine hydrochloride).[1]

Executive Summary for the Senior Researcher: While the hydrochloride salt form (solid) significantly reduces the vapor pressure compared to its free base liquid counterpart, it introduces a critical particulate hazard .[1] The primary vector of exposure shifts from inhalation of vapors to inhalation of dust and dermal absorption upon contact with perspiration.[1] Once dissolved (in solvent or sweat), this compound exhibits the systemic toxicity typical of chloroanilines, including methemoglobinemia .[1]

Part 1: The Hazard Profile (The "Why")[1]

Before selecting PPE, you must understand the enemy.[1] This compound is not just a skin irritant; it is a systemic toxin.[1]

Hazard ClassCritical Insight
Acute Toxicity (Oral/Dermal) High. Chloroanilines are rapidly absorbed through the skin.[1] The hydrochloride salt is highly water-soluble; if it lands on sweaty skin or mucous membranes, it dissolves and absorbs immediately.[1]
Target Organ Toxicity Blood (Methemoglobinemia). Exposure oxidizes hemoglobin to methemoglobin, reducing oxygen transport. Symptoms (cyanosis/blue lips) may be delayed 2–4 hours.[1]
Physical State Solid/Dust. Unlike the liquid free base, the risk here is aerosolization during weighing or transfer.
Chemical Incompatibility Oxidizers. Violent reactions occur with strong oxidizers. Do not store near nitric acid or peroxides.[1]

Part 2: The Defense System (PPE Specifications)

Standard laboratory PPE is insufficient.[1] You must employ a "Defense in Depth" strategy.

Dermal Protection (The Primary Barrier)

Standard nitrile exam gloves often provide insufficient breakthrough times (<10 mins) for aromatic amines in solution.[1]

  • Protocol: Double-Gloving Strategy.

    • Inner Layer: 4-mil Nitrile (High dexterity, sacrificial layer).[1]

    • Outer Layer:

      • For Solid Handling: 5-8 mil Nitrile or Neoprene (Mechanical strength against tears).

      • For Solution Handling:Laminate (Silver Shield/4H) or Butyl Rubber.[1] Chloroanilines permeate standard nitrile rapidly once dissolved.[1]

  • Body: Tyvek® lab coat or sleeve covers are required to prevent dust accumulation on fabric lab coats, which can track the chemical out of the lab.[1]

Respiratory Protection (The Particulate Guard)[1]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]

  • Secondary Control (If hood work is compromised): A half-face respirator with P100 (HEPA) cartridges.[1]

    • Note: Organic Vapor (OV) cartridges alone are useless against the solid salt dust. You need the particulate filter (P100).[1]

Ocular Protection
  • Requirement: Chemical Splash Goggles (indirect vented).[1]

  • Prohibited: Safety glasses with side shields are not acceptable for handling powders that can billow around the frame.

Part 3: Operational Workflow & Logic[1]

The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision points often missed in standard SOPs.

SafeHandling Start START: Risk Assessment CheckState Check Physical State Start->CheckState SolidHandling SOLID (Powder) Risk: Dust Aerosolization CheckState->SolidHandling SolutionHandling SOLUTION (Dissolved) Risk: Rapid Permeation CheckState->SolutionHandling PPE_Solid PPE: Double Nitrile + P100 Resp (if outside hood) SolidHandling->PPE_Solid PPE_Liquid PPE: Laminate Gloves + Tyvek Sleeves SolutionHandling->PPE_Liquid EngControl Engineering Control: Fume Hood Sash < 18 inches PPE_Solid->EngControl PPE_Liquid->EngControl Action Perform Experiment (Weighing/Transfer) EngControl->Action Waste Disposal: Segregate from Oxidizers Action->Waste Decon Decontamination: Wipe surfaces with mild acidic cleaner Waste->Decon

Caption: Operational logic flow distinguishing between solid-state dust risks and liquid-state permeation risks.

Part 4: Emergency Response & Medical Surveillance[1]

Because methemoglobinemia is a delayed effect, self-validation of safety is difficult immediately after exposure.[1]

  • The "Blue Lip" Check: If you suspect exposure, do not wait for symptoms.[1] Check fingernail beds and lips for cyanosis (blue/grey discoloration).[1]

  • Skin Contact:

    • Immediate Action: Drench for 15 minutes.[1][2]

    • Contraindication: Do NOT use alcohol or organic solvents to wipe the skin; this will accelerate absorption of the aniline into the bloodstream. Use soap and copious water only.[1]

  • Spill Management (Solid):

    • Do not dry sweep (creates dust).[1]

    • Cover with wet paper towels (to solubilize and contain dust) or use a HEPA vacuum dedicated to hazardous chemicals.[1]

Part 5: Waste Management & Disposal[1]

Disposal Classification: Hazardous Organic Waste (Toxic).[1]

Waste StreamProtocol
Solid Waste Bag in double polyethylene bags. Label as "Toxic Solid - Aniline Derivative."[1]
Liquid Waste Collect in "Halogenated Organic" solvent containers. Crucial: Ensure no nitric acid or strong oxidizers are present in the waste carboy.
Contaminated PPE Gloves and Tyvek sleeves must be disposed of as hazardous waste, not regular trash.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline.[1] Retrieved from [Link][1]

Sources

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